Igermetostat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2409538-60-7 |
|---|---|
Molecular Formula |
C32H46N4O4 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(3-piperidin-1-ylcyclobutyl)oxybenzamide |
InChI |
InChI=1S/C32H46N4O4/c1-5-36(24-9-13-39-14-10-24)30-19-27(40-26-16-25(17-26)35-11-7-6-8-12-35)18-28(23(30)4)31(37)33-20-29-21(2)15-22(3)34-32(29)38/h15,18-19,24-26H,5-14,16-17,20H2,1-4H3,(H,33,37)(H,34,38) |
InChI Key |
YGNGDDWFJFOIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)OC4CC(C4)N5CCCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Igermetostat: A Deep Dive into its Mechanism of Action as a Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Igermetostat (XNW5004) is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. As a substrate-competitive inhibitor, this compound targets the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is a known driver in various malignancies, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize its activity. While specific preclinical quantitative data for this compound from peer-reviewed publications are not yet publicly available, this document leverages data from analogous EZH2 inhibitors and publicly accessible clinical findings for this compound to provide a thorough understanding of its function.
Introduction to EZH2 and its Role in Cancer
EZH2 is the catalytic subunit of the PRC2 complex, which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27me1/2/3).[1] H3K27me3 is a key repressive histone mark that leads to chromatin compaction and transcriptional silencing of target genes.[1] This process is essential for normal cellular processes such as cell cycle progression, differentiation, and senescence.[1]
In numerous cancers, including various lymphomas and solid tumors, EZH2 is frequently overexpressed or harbors gain-of-function mutations.[1] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and oncogenesis.[1] Consequently, the inhibition of EZH2 has emerged as a promising therapeutic strategy for a range of cancers.
Molecular Mechanism of Action of this compound
This compound is a selective, substrate-competitive inhibitor of EZH2.[1] This means it directly competes with the natural substrate of EZH2, S-adenosyl-L-methionine (SAM), for binding to the enzyme's active site. By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to H3K27, thereby inhibiting the enzymatic activity of the PRC2 complex.
The inhibition of EZH2 by this compound leads to a global reduction in H3K27me3 levels. This decrease in the repressive histone mark results in the reactivation of previously silenced tumor suppressor genes, ultimately leading to the inhibition of cancer cell growth and proliferation.
Cellular Effects of this compound
The inhibition of EZH2 by this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.
-
Reactivation of Tumor Suppressor Genes: By reducing H3K27me3 levels, this compound allows for the re-expression of silenced tumor suppressor genes. These genes often encode proteins that regulate cell cycle checkpoints, induce apoptosis, and inhibit cell proliferation.
-
Induction of Cell Cycle Arrest: The reactivation of cell cycle regulators can lead to the arrest of cancer cells in specific phases of the cell cycle, preventing their division and expansion.
-
Induction of Apoptosis: The upregulation of pro-apoptotic genes, which are often silenced by EZH2, can trigger programmed cell death in cancer cells.
Quantitative Data
While specific peer-reviewed preclinical data on the inhibitory potency of this compound (e.g., IC50, Ki values) are not yet publicly available, clinical data from the ASCO 2025 meeting highlight its efficacy in patients with relapsed/refractory non-Hodgkin lymphoma.[1]
Table 1: Clinical Efficacy of this compound (1200 mg Dose) in Relapsed/Refractory Non-Hodgkin Lymphoma [1]
| Patient Cohort | Overall Response Rate (ORR) |
| Relapsed/Refractory Follicular Lymphoma (R/R FL) (N=30) | 66.7% |
| EZH2-mutant R/R FL | 70% |
| EZH2 wild-type R/R FL | 63.2% |
| Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) (N=37) | 70.3% |
| PTCL-NOS | 72% |
| AITL | 68.2% |
Experimental Protocols
The characterization of EZH2 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their mechanism of action, potency, and efficacy. Below are detailed methodologies for key experiments typically employed in the preclinical evaluation of such compounds.
EZH2 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound on EZH2 enzymatic activity.
Methodology: A common method is a biochemical assay using purified recombinant PRC2 complex, a histone H3 peptide substrate, and the methyl donor SAM. The activity of EZH2 is measured by the transfer of a radiolabeled or fluorescently tagged methyl group from SAM to the histone peptide.
-
Reagents:
-
Purified recombinant human PRC2 complex
-
Biotinylated histone H3 (1-21) peptide
-
S-adenosyl-L-methionine (SAM)
-
Tritiated SAM ([³H]-SAM) or a fluorescent SAM analog
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or AlphaLISA acceptor beads
-
-
Procedure:
-
This compound is serially diluted and pre-incubated with the PRC2 complex in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the histone H3 peptide and [³H]-SAM.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped by the addition of a stop buffer (e.g., containing excess unlabeled SAM).
-
For SPA, streptavidin-coated beads are added to capture the biotinylated histone peptide. The proximity of the radiolabel to the scintillant in the beads results in light emission, which is measured in a scintillation counter.
-
The IC50 value, the concentration of this compound that inhibits 50% of EZH2 activity, is calculated by fitting the data to a dose-response curve.
-
Western Blot for H3K27me3 Levels
Objective: To assess the effect of this compound on global H3K27me3 levels in cancer cells.
Methodology: Cancer cell lines are treated with this compound, and the levels of H3K27me3 are measured by Western blotting using an antibody specific for this histone modification.
-
Reagents:
-
Cancer cell line of interest (e.g., a lymphoma cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are seeded and treated with various concentrations of this compound for a specified time (e.g., 72-96 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified, and the H3K27me3 levels are normalized to total histone H3.
-
Cell Viability and Apoptosis Assays
Objective: To evaluate the effect of this compound on cancer cell viability and to determine if it induces apoptosis.
Methodology:
-
Cell Viability: A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of viability.
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), the MTT or MTS reagent is added to the wells.
-
Viable cells with active dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan is measured using a plate reader, and cell viability is expressed as a percentage of the untreated control.
-
-
Apoptosis: Apoptosis can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Cells are treated with this compound as described above.
-
Cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
In Vivo Xenograft Models
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored.
-
Procedure:
-
Human cancer cell lines (e.g., lymphoma or solid tumor cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are also monitored.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for H3K27me3).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
This compound is a promising selective EZH2 inhibitor with a clear mechanism of action that involves the competitive inhibition of EZH2's methyltransferase activity. This leads to a reduction in the repressive H3K27me3 mark, reactivation of tumor suppressor genes, and subsequent induction of cell cycle arrest and apoptosis in cancer cells. Preclinical and emerging clinical data demonstrate its potent anti-tumor activity in various hematological malignancies, highlighting its potential as a valuable therapeutic agent for patients with EZH2-driven cancers. Further research and publication of detailed preclinical data will provide a more complete picture of its pharmacological profile and solidify its position in the landscape of epigenetic cancer therapies.
References
Igermetostat (XNW5004): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igermetostat (XNW5004) is an investigational, orally bioavailable, selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various hematological malignancies and solid tumors. This compound is being developed by Evopoint Biosciences and has shown promising anti-tumor activity in both preclinical models and clinical trials, particularly in relapsed/refractory non-Hodgkin lymphoma (NHL).[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the safety profile of this compound.
Introduction
Epigenetic modifications are critical in regulating gene expression and cellular identity. The aberrant activity of epigenetic modifiers is a hallmark of cancer. EZH2, as the enzymatic core of the PRC2 complex, plays a pivotal role in maintaining cellular homeostasis by repressing the transcription of target genes involved in cell cycle control, differentiation, and apoptosis.[1][2] In several cancers, including follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL), EZH2 is either mutated, leading to constitutive activation, or overexpressed, contributing to oncogenesis.[1]
This compound is a substrate-competitive inhibitor of EZH2, designed to selectively block its methyltransferase activity.[1] This mode of action leads to a reduction in H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes and inducing anti-proliferative effects. This document summarizes the current scientific and clinical knowledge of this compound (XNW5004).
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2.[1] By competing with the substrate S-adenosyl-L-methionine (SAM), this compound prevents the transfer of a methyl group to histone H3 at lysine 27.[3] The reduction in H3K27me3 levels leads to a more open chromatin state, allowing for the transcription of previously silenced tumor suppressor genes. This ultimately results in the induction of cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[1]
Signaling Pathway
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, leading to decreased H3K27me3 and subsequent activation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.
Preclinical Studies
Preclinical studies in various in vitro and in vivo models have demonstrated the anti-tumor activity of this compound.[1]
Experimental Protocol: Xenograft Models (Representative)
While specific protocols for this compound are not publicly available, a representative protocol for evaluating an EZH2 inhibitor in a xenograft model is as follows:
-
Cell Lines: Human lymphoma or solid tumor cell lines with known EZH2 mutation status (e.g., EZH2-mutant and EZH2-wild-type) are selected.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various dose levels and schedules (e.g., once or twice daily).
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Assessment: Tumor and/or surrogate tissues are collected to measure the levels of H3K27me3 by methods such as ELISA or immunohistochemistry to confirm target engagement.[4]
Preclinical Efficacy
In preclinical models, this compound has demonstrated good anti-tumor activity and safety.[1] It has shown efficacy as a single agent and in combination with other anticancer agents in various solid tumor and lymphoma models.[1]
Clinical Studies
This compound is currently being evaluated in a Phase 1/2 clinical trial for relapsed/refractory non-Hodgkin lymphoma (NCT06558513).[5]
Experimental Protocol: Phase 1/2 Study in R/R NHL (NCT06558513)
-
Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.[5]
-
Patient Population: Patients with histologically confirmed relapsed or refractory NHL who have received at least two prior lines of systemic therapy.[5]
-
Dose Escalation: A standard 3+3 design with accelerated titration was used to evaluate doses ranging from 100 mg to 2000 mg, administered orally twice daily (BID).[5]
-
Dose Expansion: Cohorts for follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL) were expanded at the recommended Phase 2 dose (RP2D).[5]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or RP2D, and to assess the safety and tolerability of this compound.
-
Secondary Endpoints: To evaluate the anti-tumor activity of this compound, including Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and Progression-Free Survival (PFS).
Clinical Efficacy
The key results from the Phase 1/2 study, as presented at the 2025 ASCO Annual Meeting, are summarized below. As of December 18, 2024, 120 patients were enrolled. The RP2D was determined to be 1200 mg BID.
Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (1200 mg BID)
| Efficacy Endpoint | All FL Patients (N=30) | EZH2-mutant FL | EZH2-wild-type FL |
| Overall Response Rate (ORR) | 66.7% | 70.0% | 63.2% |
| Disease Control Rate (DCR) | 100% | Not Reported | Not Reported |
| Median Progression-Free Survival (mPFS) | 10.8 months | Not Reported | Not Reported |
| Median Duration of Response (mDOR) | 7.4 months | Not Reported | Not Reported |
Table 2: Efficacy of this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma (1200 mg BID)
| Efficacy Endpoint | All PTCL Patients (N=37) | PTCL-NOS | AITL |
| Overall Response Rate (ORR) | 70.3% | 72.0% | 68.2% |
| Median Progression-Free Survival (mPFS) | 15.7 months | Not Reported | Not Reported |
| Median Duration of Response (mDOR) | 13.9 months | Not Reported | Not Reported |
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for this compound are not yet publicly available. For a representative EZH2 inhibitor, tazemetostat, the oral bioavailability is approximately 33%, and it is metabolized primarily by CYP3A enzymes.[3][6] A reduction in H3K27me3 levels in tumor biopsies or circulating tumor cells is a key pharmacodynamic marker of target engagement for EZH2 inhibitors.[3][6]
Safety and Tolerability
In the Phase 1/2 study, this compound was generally well-tolerated, with no dose-limiting toxicities observed.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (≥10% of subjects) [5]
| Adverse Event |
| Diarrhea |
| Anemia |
| White blood cell count decreased |
| Platelet count decreased |
| Vomiting |
| Nausea |
| Neutrophil count decreased |
Future Directions
This compound has received Breakthrough Therapy Designation from China's Center for Drug Evaluation (CDE) for the treatment of relapsed/refractory PTCL.[2] Pivotal registration trials in lymphoma are ongoing. Additionally, combination studies of this compound with other agents, such as the androgen receptor inhibitor enzalutamide in metastatic castration-resistant prostate cancer, are in progress. The potential for combining this compound with PARP inhibitors and immune checkpoint inhibitors is also being explored based on preclinical rationale.[1]
Experimental Workflow: Future Combination Studies
Caption: A typical workflow for the development of this compound in combination with other anti-cancer agents, from preclinical evaluation to late-stage clinical trials.
Conclusion
This compound (XNW5004) is a promising selective EZH2 inhibitor with demonstrated anti-tumor activity in relapsed/refractory non-Hodgkin lymphoma. Its efficacy in both EZH2-mutant and wild-type follicular lymphoma, as well as in peripheral T-cell lymphoma, suggests a broad therapeutic potential. The favorable safety profile observed to date supports its further development as a monotherapy and in combination with other cancer therapies. Ongoing and future studies will be crucial in defining the precise role of this compound in the evolving landscape of cancer treatment.
References
- 1. Ride the Winds and Break the Waves -EZH2 inhibitor XNW5004 developed independently by Evopoint will be launched at the ASH meeting [evopointbio.com]
- 2. Evopoint’s EZH2 inhibitor XNW5004 Achieves Breakthrough Therapy Designation [evopointbio.com]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3K27me3 Protein Is a Promising Predictive Biomarker of Patients’ Survival and Chemoradioresistance in Human Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1/2 study to evaluate the safety and efficacy of XNW5004, a selective EZH2 inhibitor, in subjects with relapsed/refractory non-Hodgkin lymphoma. - ASCO [asco.org]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Igermetostat: A Technical Guide to a Novel EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Igermetostat (also known as XNW5004) is a novel, selective, and substrate-competitive small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various hematological malignancies and solid tumors, making it a compelling therapeutic target. Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity and a manageable safety profile, positioning it as a promising therapeutic agent, particularly in relapsed or refractory lymphomas. This document provides a comprehensive technical overview of this compound's core function, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action: EZH2 Inhibition
This compound functions as a highly selective inhibitor of the EZH2 methyltransferase.[1] EZH2 is the enzymatic engine of the PRC2 complex, which also includes core components such as SUZ12 and EED. The primary function of PRC2 is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3).[2] This epigenetic mark is associated with condensed chromatin and transcriptional gene silencing.[3]
By competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, this compound prevents the transfer of a methyl group to H3K27. This leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes.[3] Many of these target genes are tumor suppressors involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[4] In cancers with gain-of-function EZH2 mutations or EZH2 overexpression, the aberrant silencing of these tumor suppressor genes is a key driver of oncogenesis. This compound's inhibition of EZH2 restores the expression of these genes, leading to anti-proliferative effects.[5]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Clinical Efficacy of this compound (1200 mg BID) in Relapsed/Refractory Non-Hodgkin Lymphoma[6]
| Indication | Subgroup | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
| Follicular Lymphoma (FL) | All FL | 66.7% | 10.8 months | 7.4 months |
| EZH2 Wild-Type | 63.2% | - | - | |
| EZH2 Mutant | 70.0% | - | - | |
| POD24 | 56.5% | - | - | |
| Prior CAR-T | 66.7% | - | - | |
| Prior ASCT | 100% | - | - | |
| Peripheral T-Cell Lymphoma (PTCL) | All PTCL | 70.3% | 15.7 months | 13.9 months |
| PTCL-NOS | 72.0% | - | - | |
| PTCL-AITL | 68.2% | - | - |
Data as of December 18, 2024. BID: twice daily; POD24: Progression of disease within 24 months; CAR-T: Chimeric Antigen Receptor T-cell therapy; ASCT: Autologous Stem Cell Transplantation; NOS: Not Otherwise Specified; AITL: Angioimmunoblastic T-cell Lymphoma.
Table 2: Phase 1 Dose Escalation in Relapsed/Refractory Non-Hodgkin Lymphoma[6]
| Parameter | Value |
| Dose Range | 100mg to 2000mg BID |
| Recommended Phase 2 Dose (RP2D) | 1200mg BID |
| Dose-Limiting Toxicities (DLTs) | None Observed |
| Overall Response Rate (ORR) (all doses) | 56.3% |
| Disease Control Rate (DCR) (all doses) | 87.5% |
| Median Progression-Free Survival (mPFS) (all doses) | 9.2 months |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on standard methodologies for evaluating EZH2 inhibitors, the following outlines the likely experimental approaches.
In Vitro EZH2 Inhibition Assay
This assay is designed to determine the direct inhibitory effect of this compound on EZH2 enzymatic activity.
-
Objective: To measure the IC50 of this compound against wild-type and mutant EZH2.
-
Principle: A biochemical assay that measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction catalyzed by EZH2.[6]
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Histone H3 peptide or nucleosome substrate
-
This compound at various concentrations
-
SAH detection kit (e.g., AptaFluor SAH Assay)[6]
-
Assay buffer and microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the PRC2 complex, the H3 substrate, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence polarization or TR-FRET) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K27me3 Level Quantification
This cell-based assay assesses the ability of this compound to inhibit EZH2 within a cellular context by measuring the global levels of H3K27me3.
-
Objective: To determine the cellular potency of this compound in reducing H3K27me3 levels.
-
Principle: Western blotting or high-content imaging analysis to quantify the levels of H3K27me3 in treated cells.[7]
-
Materials:
-
Cancer cell lines with known EZH2 status (wild-type and mutant)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Lysis buffer and protease/phosphatase inhibitors
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or immunofluorescence imaging equipment
-
-
Procedure (Western Blot):
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of this compound concentrations for a specified time (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-H3K27me3 and anti-total H3 antibodies.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase 1/2 clinical trial of an investigational drug like this compound.
Conclusion
This compound is a promising EZH2 inhibitor with demonstrated clinical activity in heavily pre-treated patients with follicular lymphoma and peripheral T-cell lymphoma, irrespective of EZH2 mutation status.[1] Its mechanism of action, centered on the reactivation of tumor suppressor genes through the reduction of H3K27me3, provides a strong rationale for its use in EZH2-dependent malignancies. The favorable safety profile and significant efficacy observed in clinical trials support its ongoing development as both a monotherapy and in combination with other anti-cancer agents. Further investigation into predictive biomarkers and mechanisms of resistance will be crucial in optimizing the clinical application of this compound and realizing its full therapeutic potential.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. Evopoint’s EZH2 inhibitor XNW5004 Achieves Breakthrough Therapy Designation [evopointbio.com]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Igermetostat: A Technical Overview of its Role in Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igermetostat (also known as XNW5004) is a novel, orally bioavailable, small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As a selective and substrate-competitive inhibitor, this compound plays a critical role in modulating histone methylation, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is a key driver in the pathogenesis of various malignancies, including hematological cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on histone methylation, and summarizes the available preclinical and clinical data. Detailed experimental methodologies, where publicly available, and signaling pathway diagrams are included to provide a thorough understanding of this promising therapeutic agent.
Introduction to Histone Methylation and the Role of EZH2
Histone proteins are fundamental components of chromatin, and their post-translational modifications are crucial in regulating gene expression. One such modification is methylation, a process catalyzed by histone methyltransferases (HMTs). The "histone code" hypothesis posits that distinct methylation patterns on histone tails can either activate or repress gene transcription.
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator, and its catalytic subunit is EZH2. EZH2 is responsible for the mono-, di-, and trimethylation of H3K27. H3K27me3 is a well-established repressive mark, leading to chromatin compaction and gene silencing. In several cancers, EZH2 is either overexpressed or harbors gain-of-function mutations, resulting in aberrant gene silencing and promoting tumorigenesis. This makes EZH2 an attractive therapeutic target for cancer therapy.
This compound: Mechanism of Action
This compound is a selective, substrate-competitive inhibitor of EZH2.[1][2] This means it competes with the natural substrate of EZH2, S-adenosyl-L-methionine (SAM), thereby preventing the transfer of a methyl group to H3K27. By inhibiting the catalytic activity of EZH2, this compound leads to a global decrease in H3K27me3 levels. This, in turn, can lead to the reactivation of tumor suppressor genes that were previously silenced by aberrant EZH2 activity. Preclinical studies have shown that this compound significantly suppresses the level of H3K27Me3, leading to cell cycle arrest in the G1/S phase and promoting apoptosis in tumor cells.[3]
Quantitative Data
Preclinical Data
While specific IC50 and Ki values for this compound are not publicly available in the reviewed literature, it is described as a "potent" and "selective" EZH2 inhibitor.[3] Preclinical studies have demonstrated its ability to inhibit H3K27 trimethylation and induce apoptosis in various cancer cell lines.
Clinical Data: Phase 1/2 Study in Relapsed/Refractory Non-Hodgkin Lymphoma
A Phase 1/2, multicenter, open-label study was conducted to evaluate the safety and efficacy of this compound in patients with relapsed/refractory (R/R) Non-Hodgkin Lymphoma (NHL) who had received at least two prior lines of systemic therapy. The recommended Phase 2 dose (RP2D) was determined to be 1200 mg administered orally, twice daily.[1]
Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (FL) at 1200 mg BID
| Patient Cohort | Number of Patients (N) | Overall Response Rate (ORR) |
| All FL | 30 | 66.7% |
| EZH2-mutant FL | Not Specified | 70% |
| EZH2 wild-type FL | Not Specified | 63.2% |
Data as of December 18, 2024.[1]
Table 2: Efficacy of this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) at 1200 mg BID
| Patient Cohort | Number of Patients (N) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| All PTCL | 37 | 70.3% | 15.7 months |
| PTCL-NOS | Not Specified | 72% | Not Reported |
| AITL | Not Specified | 68.2% | Not Reported |
Data as of December 18, 2024.[1]
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on standard methodologies for evaluating EZH2 inhibitors, the following outlines the likely approaches taken.
In Vitro Histone Methyltransferase (HMT) Assay (General Protocol)
This type of assay is crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of EZH2.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to Igermetostat: A Novel EZH2 Inhibitor Targeting Polycomb Repressive Complex 2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Igermetostat (XNW5004) is a novel, orally bioavailable, and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity, often through EZH2 overexpression or activating mutations, is a key driver in various malignancies, particularly hematological cancers. By competitively inhibiting the methyltransferase activity of EZH2, this compound leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification that silences tumor suppressor genes. This mode of action reactivates the expression of these silenced genes, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity. Preclinical and clinical studies have demonstrated the significant therapeutic potential of this compound in various cancer models and in patients with relapsed/refractory non-Hodgkin lymphoma, including follicular lymphoma and peripheral T-cell lymphoma. This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Introduction to Polycomb Repressive Complex 2 (PRC2)
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for normal development and cell differentiation.[1] Its primary function is to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin.[1]
The core components of the PRC2 complex are:
-
Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit responsible for the histone methyltransferase (HMT) activity.
-
Embryonic Ectoderm Development (EED): A scaffolding protein that is crucial for the stability and enzymatic activity of EZH2.
-
Suppressor of Zeste 12 (SUZ12): Another essential scaffolding protein that contributes to the integrity and function of the complex.
Dysregulation of PRC2 activity is a common feature in many cancers. Overexpression or gain-of-function mutations in EZH2 can lead to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and tumorigenesis.[1] This makes EZH2 a compelling therapeutic target for cancer drug development.
This compound: A Potent and Selective EZH2 Inhibitor
This compound is a substrate-competitive inhibitor of EZH2, potently targeting both wild-type and mutant forms of the enzyme.[2] Its mechanism of action involves binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects.[3]
Quantitative Data
While specific IC50 and Ki values for this compound are not yet publicly available in the reviewed literature, preclinical studies have described it as a "potent" inhibitor.[2][3] For context, other selective EZH2 inhibitors in clinical development have demonstrated IC50 values in the low nanomolar range. For example, Tazemetostat has an IC50 ranging from 2 to 38 nM for wild-type and mutant EZH2.[4]
Clinical efficacy data for this compound was presented at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting, highlighting its promising anti-tumor activity in patients with relapsed/refractory non-Hodgkin lymphoma (R/R NHL).[2]
| Indication | Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Relapsed/Refractory Follicular Lymphoma (R/R FL) | EZH2-mutant | 70% | Not Reported |
| Relapsed/Refractory Follicular Lymphoma (R/R FL) | EZH2 wild-type | 63.2% | 10.8 months |
| Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) | Not specified | 70.3% | 15.7 months |
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Non-Hodgkin Lymphoma.[2]
Experimental Protocols
This section outlines the detailed methodologies for key experiments typically used to characterize EZH2 inhibitors like this compound.
EZH2 Enzymatic Assay
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate by the PRC2 complex. Inhibition of this transfer by a compound results in a decreased radioactive signal.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 peptide (e.g., residues 21-44) or oligonucleosomes
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds dissolved in DMSO
-
Scintillation cocktail
-
Filter plates (e.g., 96-well phosphocellulose filter plates)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PRC2 complex, histone H3 substrate, and this compound dilutions.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto the phosphocellulose filter plates.
-
Wash the filter plates extensively with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to remove unincorporated [³H]-SAM.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular context.
Principle: The binding of a ligand, such as this compound, to its target protein, EZH2, can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble EZH2 remaining.
Materials:
-
Cancer cell line expressing EZH2
-
Cell culture medium and supplements
-
This compound or other test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Antibodies against EZH2 and a loading control protein (e.g., GAPDH)
-
SDS-PAGE gels and Western blotting reagents
-
Chemiluminescence detection system
Procedure:
-
Culture the cancer cells to a sufficient density.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against EZH2 and a loading control.
-
Quantify the band intensities to determine the amount of soluble EZH2 at each temperature.
-
Plot the percentage of soluble EZH2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In Vivo Efficacy Studies (Xenograft Model)
These studies evaluate the anti-tumor activity of this compound in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth and survival is monitored.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line known to be sensitive to EZH2 inhibition
-
Matrigel or other extracellular matrix
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the immunodeficient mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for H3K27me3 levels).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound. Analyze survival data using Kaplan-Meier curves.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the PRC2 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for its evaluation.
References
- 1. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Igermetostat: A Technical Deep Dive into its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igermetostat (XNW5004) is an investigational, orally bioavailable, small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3). Dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is a known driver in various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning its evaluation, offering insights into its therapeutic potential.
Core Mechanism of Action
This compound is a selective, substrate-competitive inhibitor of EZH2. By competing with the cofactor S-adenosylmethionine (SAM), it blocks the methyltransferase activity of the PRC2 complex. This leads to a global decrease in H3K27me3 levels, a key repressive histone mark. The reduction in H3K27 trimethylation results in the derepression of PRC2 target genes, including tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Preclinical Data
While specific IC50 and Ki values for this compound against wild-type and mutant EZH2 are not publicly available in the searched literature, preclinical studies have demonstrated its potent and selective anti-tumor activity in various in vitro and in vivo models.
Experimental Protocols: Preclinical Assays
Enzymatic Assay (General Protocol):
A common method to determine the enzymatic potency of an EZH2 inhibitor like this compound is a biochemical assay that measures the incorporation of a methyl group from radiolabeled SAM into a histone H3 peptide or nucleosome substrate.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2), a biotinylated histone H3 peptide substrate, and varying concentrations of the test inhibitor (this compound) is prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of [3H]-S-adenosylmethionine (SAM).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate. The amount of incorporated [3H] is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Viability/Proliferation Assay (General Protocol):
To assess the effect of this compound on cancer cell growth, a cell viability assay such as the MTT or CellTiter-Glo® assay is typically employed.
-
Cell Seeding: Cancer cell lines with known EZH2 status (wild-type or mutant) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for multiple cell doublings.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. Luminescence is then measured.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Clinical Development: A Focus on Non-Hodgkin Lymphoma
This compound has undergone clinical evaluation in a Phase 1/2 study for the treatment of patients with relapsed or refractory (R/R) non-Hodgkin lymphoma (NHL).[1]
Clinical Trial Data
| Parameter | Follicular Lymphoma (FL) (N=30) | Peripheral T-Cell Lymphoma (PTCL) (N=37) |
| Recommended Phase II Dose (RP2D) | 1200 mg BID | 1200 mg BID |
| Overall Response Rate (ORR) | 66.7% | 70.3% |
| EZH2-mutant FL | 70% | N/A |
| EZH2 wild-type FL | 63.2% | N/A |
| PTCL-NOS | N/A | 72% |
| AITL | N/A | 68.2% |
| Disease Control Rate (DCR) | 100% | Not Reported |
| Median Progression-Free Survival (mPFS) | 10.8 months | 15.7 months |
Data as of December 18, 2024, from the Phase I/II clinical trial of this compound in R/R NHL.[2] BID: Twice daily; PTCL-NOS: Peripheral T-cell lymphoma, not otherwise specified; AITL: Angioimmunoblastic T-cell lymphoma.
Experimental Protocol: Phase 1/2 Clinical Trial in R/R NHL (NCT Identifier not available in search results)
Study Design:
This was a multicenter, open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.[1]
Patient Population:
-
Inclusion Criteria: Patients with histologically confirmed R/R NHL who had received at least two prior lines of systemic therapy.[1]
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.
Treatment Regimen:
-
Dose Escalation (Phase 1): A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]
-
Dose Expansion (Phase 2): Patients were enrolled in specific cohorts based on their NHL subtype and treated at the RP2D of 1200 mg twice daily.[1]
Endpoints:
-
Primary Endpoints (Phase 1): To assess the safety and tolerability of this compound and determine the MTD and RP2D.
-
Primary Endpoints (Phase 2): To evaluate the overall response rate (ORR).
-
Secondary Endpoints: To assess the duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
Signaling Pathways and Therapeutic Synergy
The therapeutic potential of this compound extends beyond its direct effects on PRC2-mediated gene silencing. Preclinical and clinical observations suggest important interactions with other key cancer signaling pathways.
This compound's Core Mechanism of Action
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and derepression of tumor suppressor genes.
Synergy with Androgen Receptor (AR) Inhibition in Prostate Cancer
In prostate cancer, EZH2 can function as a transcriptional co-activator of the androgen receptor (AR).[2] This provides a rationale for combining this compound with AR inhibitors like enzalutamide.
Caption: this compound and Enzalutamide synergistically inhibit androgen receptor signaling in prostate cancer.
Potential Synergy with PARP Inhibitors
Preclinical evidence suggests a synthetic lethal interaction between EZH2 and PARP inhibitors in certain contexts. EZH2 inhibition can downregulate key DNA repair proteins, rendering cancer cells more susceptible to PARP inhibition.
Caption: this compound may enhance the efficacy of PARP inhibitors by impairing DNA damage repair pathways.
Conclusion
This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in relapsed/refractory non-Hodgkin lymphomas. Its mechanism of action as a selective EZH2 inhibitor provides a strong rationale for its use as a monotherapy and in combination with other targeted agents. The promising clinical data, especially its efficacy in both EZH2-mutant and wild-type follicular lymphoma, underscore its potential as a valuable therapeutic option. Further investigation into its synergistic effects with AR and PARP inhibitors may broaden its clinical utility in a wider range of malignancies. The ongoing and future clinical studies will be crucial in fully defining the therapeutic potential of this compound in the landscape of cancer treatment.
References
Methodological & Application
Unveiling the Preclinical Profile of Igermetostat: Application Notes and Protocols for Researchers
For Immediate Release
SOUTH SAN FRANCISCO, CA – October 24, 2025 – Igermetostat (also known as XNW5004), a novel, selective, and substrate-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), is under active investigation for the treatment of various hematological malignancies and solid tumors. Developed by Evopoint Biosciences, this next-generation epigenetic modulator has demonstrated promising anti-tumor activity in both preclinical and clinical settings. These application notes provide a comprehensive overview of the available information on this compound, including its mechanism of action, and generalized protocols for preclinical evaluation in animal models based on standard methodologies for this class of drugs.
Mechanism of Action: Targeting the Core of Epigenetic Dysregulation
This compound targets EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant methylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification results in the silencing of tumor suppressor genes, which in turn promotes uncontrolled cell proliferation and tumor growth.[1]
By competitively inhibiting EZH2, this compound blocks the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes. This ultimately results in cell cycle arrest, differentiation, and apoptosis of cancer cells.
Diagram of the EZH2 Signaling Pathway and this compound's Mechanism of Action
References
Application Notes and Protocols for Igermetostat in Lymphoma Cell Lines
For Research Use Only.
Introduction
Igermetostat (also known as XNW5004) is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors.
In several hematological malignancies, particularly subtypes of non-Hodgkin lymphoma such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), EZH2 is frequently overexpressed or harbors gain-of-function mutations. This aberrant EZH2 activity leads to increased H3K27me3 levels, promoting uncontrolled cell proliferation and survival. This compound, by competitively inhibiting EZH2, leads to a global reduction in H3K27me3, reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in lymphoma cells.[3][4]
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in lymphoma cell lines, including methods for assessing cell viability, apoptosis, and target engagement.
Data Presentation
Note: Specific preclinical data on this compound (XNW5004) in lymphoma cell lines is limited in publicly available literature. The following tables present representative data from studies on other selective EZH2 inhibitors, such as Tazemetostat (EPZ-6438) and GSK126, to illustrate the expected outcomes and aid in experimental design. Researchers should generate their own dose-response curves for this compound in their specific cell lines of interest.
Table 1: Representative Anti-proliferative Activity of EZH2 Inhibitors in Lymphoma Cell Lines. This table showcases the half-maximal inhibitory concentration (IC50) values for cell proliferation after treating various lymphoma cell lines with selective EZH2 inhibitors. The data is stratified by EZH2 mutation status, highlighting the increased sensitivity of mutant cell lines.
| Cell Line | Lymphoma Subtype | EZH2 Mutation Status | EZH2 Inhibitor | Proliferation IC50 (11-day assay) | Reference(s) |
| WSU-DLCL2 | DLBCL | Y646F Mutant | Tazemetostat | ~0.17 µM | [5] |
| KARPAS-422 | DLBCL | Y641N Mutant | Tazemetostat | ~0.1 µM | [6][7] |
| Pfeiffer | DLBCL | A682G Mutant | Tazemetostat | <0.01 µM | [6][7] |
| SU-DHL-6 | DLBCL | Y641N Mutant | EI1 | ~1.3 µM | [3] |
| OCI-LY19 | DLBCL | Wild-Type | Tazemetostat | >10 µM | [5] |
| Farage | DLBCL | Wild-Type | Tazemetostat | ~3.5 µM | [7] |
Table 2: Representative Apoptosis Induction by EZH2 Inhibitors in Lymphoma Cell Lines. This table summarizes the percentage of apoptotic cells in EZH2 mutant versus wild-type lymphoma cell lines following treatment with an EZH2 inhibitor.
| Cell Line | EZH2 Mutation Status | Treatment (Concentration, Duration) | % Apoptotic Cells (Annexin V+) | Reference(s) |
| KARPAS-422 | Y641N Mutant | Tazemetostat (1 µM, 10 days) | ~25% | [8] |
| Farage | Wild-Type | Tazemetostat (1 µM, 10 days) | ~10% | [8] |
| SU-DHL-5 | Wild-Type | Tazemetostat (1 µM, 10 days) | <5% | [8] |
Table 3: Representative Target Engagement of EZH2 Inhibitors in Lymphoma Cell Lines. This table illustrates the IC50 values for the inhibition of H3K27 trimethylation, a direct pharmacodynamic marker of EZH2 activity.
| Cell Line | EZH2 Mutation Status | EZH2 Inhibitor | H3K27me3 Inhibition IC50 (4-day assay) | Reference(s) |
| WSU-DLCL2 | Y646F Mutant | Tazemetostat | 9 nM | [6][9] |
| OCI-LY19 | Wild-Type | Tazemetostat | 13 nM | [9] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in lymphoma cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound by measuring the metabolic activity of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., WSU-DLCL2, OCI-LY19)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture lymphoma cells to ~80% confluency.
-
Count cells and adjust the density to 2 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. Final concentrations may range from 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions in triplicate.
-
Incubate for 72 hours (or longer, up to 11 days, with media changes as needed).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 2 mL of complete medium per well in a 6-well plate.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the determined IC50) and a vehicle control (DMSO) for a predetermined time (e.g., 7-10 days).
-
-
Cell Harvesting and Washing:
-
Collect cells (including floating cells in the supernatant) into a flow cytometry tube.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Cells are categorized as follows:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
-
Data Analysis:
-
Calculate the percentage of cells in each quadrant and compare the treated samples to the vehicle control.
-
Western Blot Analysis for H3K27me3
This protocol assesses the target engagement of this compound by measuring the levels of H3K27me3.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat lymphoma cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for 4 to 7 days.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer. For histone analysis, a nuclear extraction protocol may be preferred.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (load 15-30 µg of protein per lane).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.
-
Quantify band intensities using densitometry software and normalize H3K27me3 levels to Total Histone H3.
-
References
- 1. A phase 1/2 study to evaluate the safety and efficacy of XNW5004, a selective EZH2 inhibitor, in subjects with relapsed/refractory non-Hodgkin lymphoma. - ASCO [asco.org]
- 2. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Igermetostat in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental application of igermetostat, a novel EZH2 inhibitor, in the context of prostate cancer research. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's therapeutic potential.
Introduction
This compound (XNW5004) is a novel, selective, and substrate-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] In the context of prostate cancer, EZH2 is frequently overexpressed and its activity is linked to disease progression, therapeutic resistance, and the regulation of androgen receptor (AR) signaling.[1] this compound has demonstrated promising anti-tumor activity and is currently under investigation for the treatment of various malignancies, including prostate cancer.[1]
Mechanism of Action
This compound selectively inhibits the catalytic activity of both wild-type and mutant forms of EZH2.[2] This inhibition leads to a global decrease in H3K27me3 levels, resulting in the de-repression of PRC2 target genes. In prostate cancer, EZH2 has been shown to function as a transcriptional co-activator of the androgen receptor. By inhibiting EZH2, this compound can disrupt AR signaling pathways, which are critical for the growth and survival of prostate cancer cells. The downstream effects of this compound include cell cycle arrest and induction of apoptosis.[2]
Caption: this compound's Mechanism of Action in Prostate Cancer.
Preclinical Data
While specific quantitative data for this compound in prostate cancer models is emerging, preliminary findings suggest significant anti-tumor activity. The following tables represent the types of data that would be generated in preclinical studies.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | EZH2 Status | IC50 (nM) | Effect on H3K27me3 |
| LNCaP | Positive | Wild-Type | Data not available | Data not available |
| VCaP | Positive | Wild-Type | Data not available | Data not available |
| 22Rv1 | Positive | Wild-Type | Data not available | Data not available |
| PC-3 | Negative | Wild-Type | Data not available | Data not available |
| DU145 | Negative | Wild-Type | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily | 0 | 0 |
| This compound (X mg/kg) | Daily | Data not available | Data not available |
| Enzalutamide (Y mg/kg) | Daily | Data not available | Data not available |
| This compound + Enzalutamide | Daily | Data not available | Data not available |
Clinical Data
A Phase I/II clinical trial is currently in progress to evaluate the safety and efficacy of this compound in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Preclinical and early clinical studies have indicated a synergistic therapeutic effect between this compound and enzalutamide, without additional safety concerns.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer models.
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-8).
Caption: Workflow for In Vitro Cell Viability Assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC-3, DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density for each cell line.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for H3K27me3 Levels
This protocol describes the detection of changes in global H3K27me3 levels in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 48-72 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Protocol 3: Prostate Cancer Xenograft Mouse Model
This protocol details the evaluation of the in vivo anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft model.
Caption: Workflow for Prostate Cancer Xenograft Model Study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., VCaP or 22Rv1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Enzalutamide formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation:
-
Resuspend prostate cancer cells in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, enzalutamide, this compound + enzalutamide).
-
-
Drug Administration:
-
Administer the respective treatments to each group according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor dimensions with calipers and body weight twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity appear).
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, RNA sequencing).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.
-
Analyze changes in body weight as a measure of toxicity.
-
Perform statistical analysis to determine the significance of the observed effects.
-
References
Application Notes and Protocols for Measuring Igermetostat Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igermetostat (XNW5004) is a novel, selective, and substrate-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation leads to transcriptional repression of target genes involved in cell cycle progression, differentiation, and tumorigenesis. Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various hematologic malignancies and solid tumors. This compound has demonstrated potent anti-tumor activity in both preclinical models and clinical trials, particularly in relapsed/refractory follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL).[1][2]
These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo settings. The methodologies described herein are essential for preclinical evaluation and for understanding the mechanism of action of this compound and other EZH2 inhibitors.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the enzymatic activity of EZH2. This inhibition leads to a global decrease in H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes. The reactivation of these genes, many of which are tumor suppressors, can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Data Presentation: Efficacy of this compound
The following tables summarize the clinical efficacy of this compound in patients with relapsed/refractory Non-Hodgkin Lymphoma (NHL).
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (FL)
| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| All FL (n=30) | 66.7% | 10.8 months |
| EZH2 Wild-Type FL | 63.2% | Not Reported |
| EZH2 Mutant FL | 70.0% | Not Reported |
| FL with POD24 | 56.5% | Not Reported |
| FL previously treated with CAR-T | 66.7% | Not Reported |
| FL previously received ASCT | 100% | Not Reported |
| Data from a Phase 1/2 study as of December 18, 2024.[3] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)
| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
| All PTCL (n=37) | 70.3% | 15.7 months | 13.9 months |
| PTCL-NOS | 72.0% | Not Reported | Not Reported |
| PTCL-AITL | 68.2% | Not Reported | Not Reported |
| Data from a Phase 1/2 study as of December 18, 2024.[3] |
Experimental Protocols
In Vitro EZH2 Enzymatic Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on EZH2 enzymatic activity. Commercial kits are available for this purpose.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified recombinant EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) in assay buffer.
-
Prepare a stock solution of the histone H3 peptide substrate.
-
Prepare a stock solution of S-adenosylmethionine (SAM).
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the final desired concentrations.
-
-
Enzymatic Reaction:
-
In a 96-well plate pre-coated with the histone H3 substrate, add the EZH2 complex, SAM, and varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for 1-3 hours to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically recognizes trimethylated H3K27.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-labeled secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a chemiluminescent HRP substrate.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescent signal using a microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular H3K27me3 Level Assessment by Western Blot
This protocol determines the effect of this compound on the global levels of H3K27me3 in cultured cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., lymphoma or solid tumor cell lines) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-72 hours.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate the histone extracts (10-20 µg per lane) on an SDS-PAGE gel (e.g., 15% acrylamide).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[4]
-
Incubate the membrane with a primary antibody against total Histone H3 (e.g., 1:1000 dilution) as a loading control.[4]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations or vehicle control for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired time period.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more 1X binding buffer to each sample.
-
Analyze the cells on a flow cytometer.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of H3K27me3 at specific gene promoters, providing a direct measure of this compound's effect on target gene regulation.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody specific for H3K27me3 or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of known PRC2 target genes.
-
Analyze the results as a percentage of the input DNA to determine the enrichment of H3K27me3 at specific loci.
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumors can be further analyzed for H3K27me3 levels by Western blot or immunohistochemistry to confirm target engagement in vivo.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By employing a combination of enzymatic, cellular, and in vivo assays, researchers can gain a thorough understanding of the compound's mechanism of action and its potential as an anti-cancer therapeutic. The consistent application of these methods will facilitate the comparison of data across different studies and contribute to the successful development of EZH2 inhibitors for the treatment of cancer.
References
- 1. Ride the Winds and Break the Waves -EZH2 inhibitor XNW5004 developed independently by Evopoint will be launched at the ASH meeting [evopointbio.com]
- 2. Evopoint’s EZH2 inhibitor XNW5004 Achieves Breakthrough Therapy Designation [evopointbio.com]
- 3. A phase 1/2 study to evaluate the safety and efficacy of XNW5004, a selective EZH2 inhibitor, in subjects with relapsed/refractory non-Hodgkin lymphoma. - ASCO [asco.org]
- 4. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Igermetostat: Application Notes and Protocols for Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igermetostat (also known as XNW5004) is a potent and selective, substrate-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
This compound has demonstrated robust anti-tumor activity in both preclinical models and clinical trials, targeting both wild-type and mutant forms of EZH2.[3] These application notes provide detailed methodologies for utilizing this compound in epigenetic studies to investigate its mechanism of action and therapeutic potential.
Mechanism of Action
This compound competitively inhibits the methyltransferase activity of EZH2. This leads to a global reduction in H3K27me3 levels, which in turn derepresses the transcription of PRC2 target genes. Many of these target genes are tumor suppressors involved in cell cycle control and differentiation. The subsequent reactivation of these genes can lead to cell cycle arrest, cellular differentiation, and apoptosis in cancer cells. Preclinical studies have shown that this compound's inhibition of EZH2 can have synergistic effects when combined with other anticancer agents, such as PARP inhibitors and immune checkpoint blockers.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from clinical studies. Preclinical IC50 values and other in vitro data are not yet publicly available in peer-reviewed literature and will be updated as more information is released.
Table 1: Clinical Efficacy of this compound (1200 mg BID) in Relapsed/Refractory Non-Hodgkin Lymphoma [3][4]
| Cancer Type | Overall Response Rate (ORR) |
| Follicular Lymphoma (All) | 66.7% |
| Follicular Lymphoma (EZH2 wild type) | 63.2% |
| Follicular Lymphoma (EZH2 mutant) | 70% |
| Peripheral T-cell Lymphoma (All) | 70.3% |
| Peripheral T-cell Lymphoma (PTCL-NOS) | 72% |
| Peripheral T-cell Lymphoma (AITL) | 68.2% |
Experimental Protocols
In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., lymphoma, solid tumor lines)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a broad concentration range to capture the full dose-response curve (e.g., 0.01 nM to 10 µM). Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for a period relevant to the cell line's doubling time and the compound's mechanism of action (e.g., 72 to 144 hours).
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions (either MTT or CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K27me3 Reduction
This protocol allows for the qualitative and semi-quantitative assessment of the reduction in global H3K27me3 levels following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 48-96 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol is used to investigate the changes in H3K27me3 occupancy at specific gene promoters after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and a negative control region
Procedure:
-
Treat cells with this compound or DMSO for the desired duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysates to shear the chromatin to fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with either the anti-H3K27me3 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific gene promoters by quantitative PCR (qPCR).
Visualizations
Caption: this compound inhibits the EZH2 signaling pathway.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Evopoint’s EZH2 inhibitor XNW5004 Achieves Breakthrough Therapy Designation [evopointbio.com]
- 2. Ride the Winds and Break the Waves -EZH2 inhibitor XNW5004 developed independently by Evopoint will be launched at the ASH meeting [evopointbio.com]
- 3. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 4. A phase 1/2 study to evaluate the safety and efficacy of XNW5004, a selective EZH2 inhibitor, in subjects with relapsed/refractory non-Hodgkin lymphoma. - ASCO [asco.org]
Application Notes and Protocols: Combining Igermetostat with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igermetostat (XNW5004) is a novel, selective, and substrate-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various hematological malignancies and solid tumors. This compound has demonstrated significant anti-tumor activity as a monotherapy and in combination with other targeted agents, offering a promising therapeutic strategy.[1]
These application notes provide an overview of the preclinical and clinical rationale for combining this compound with other cancer therapies, along with representative experimental protocols and available clinical data. The focus is on the synergistic combination of this compound with the androgen receptor (AR) inhibitor enzalutamide in prostate cancer, as well as its potential in other malignancies like non-Hodgkin lymphoma.
Mechanism of Action and Rationale for Combination Therapy
This compound selectively inhibits the catalytic activity of both wild-type and mutant forms of EZH2. This leads to a reduction in H3K27me3 levels, resulting in the derepression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.
The rationale for combining this compound with other therapies is based on complementary and synergistic mechanisms of action:
-
Overcoming Resistance: In cancers like castration-resistant prostate cancer (CRPC), resistance to androgen receptor (AR) inhibitors such as enzalutamide can emerge. EZH2 has been shown to play a role in the development of this resistance.[2][3] Combining this compound with enzalutamide can resensitize cancer cells to AR-targeted therapy.[2][3]
-
Synergistic Anti-Tumor Effects: Preclinical studies have demonstrated that the combination of an EZH2 inhibitor with an AR inhibitor leads to synergistic inhibition of cell proliferation, induction of apoptosis, and more profound tumor growth inhibition in xenograft models than either agent alone.[2][4]
-
Dual Targeting of Oncogenic Pathways: In prostate cancer, EZH2 can function as a coactivator of AR-mediated gene suppression.[4] Dual targeting of both EZH2 and AR, therefore, hits two critical pathways involved in tumor progression.
-
Modulation of the Tumor Microenvironment: EZH2 inhibition has been shown to modulate the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.
Preclinical Data: this compound and Other EZH2 Inhibitors in Combination Therapy
Combination with Enzalutamide in Prostate Cancer
Preclinical studies have demonstrated the synergistic effects of combining EZH2 inhibitors with enzalutamide in castration-resistant prostate cancer (CRPC) models.
| Cell Line | Combination | Effect | Reference |
| C4-2R (Enzalutamide-resistant) | GSK126 + Enzalutamide | Synergistic inhibition of cell proliferation and colony formation; increased apoptosis | [2] |
| MR49F (Enzalutamide-resistant) | GSK126 + Enzalutamide | Synergistic inhibition of cell proliferation and colony formation; increased apoptosis | [2] |
| 22RV1 | GSK126 + Enzalutamide | Synergistic inhibition of cell proliferation and colony formation; increased apoptosis | [2] |
| 22RV1 (Xenograft) | EZH2 shRNA + Enzalutamide | Synergistic inhibition of tumor growth | [2] |
| CRPC Patient-Derived Xenografts (PDX) | PF-06821497 (Mevrometostat) + Enzalutamide | Robust in vivo anti-tumor combination activity, inducing durable tumor regressions | [4] |
Experimental Protocols
The following are representative protocols for key preclinical experiments based on published studies investigating the combination of EZH2 inhibitors and enzalutamide.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound in combination with enzalutamide on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, 22RV1, and their enzalutamide-resistant derivatives).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
Enzalutamide (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 2,500-7,500 cells per well (optimal density should be determined for each cell line) and allow them to attach overnight.[2]
-
Prepare serial dilutions of this compound and enzalutamide in complete culture medium.
-
Treat the cells with varying concentrations of this compound, enzalutamide, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound combined with enzalutamide.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID).
-
Prostate cancer cells (e.g., 22RV1).
-
Matrigel.
-
This compound formulation for oral gavage.
-
Enzalutamide formulation for oral gavage.[2]
-
Vehicle control.
-
Calipers.
Procedure:
-
Subcutaneously inject 2 x 10^6 22RV1 cells mixed with Matrigel into the flanks of male immunodeficient mice.[2]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Enzalutamide alone, this compound + Enzalutamide).
-
Administer treatments as per the planned schedule (e.g., daily oral gavage). Dosing for enzalutamide in published studies is often around 20 mg/kg.[2]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like H3K27me3 and Ki-67).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the combination therapy of this compound and enzalutamide in prostate cancer.
Caption: Canonical EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Crosstalk between EZH2 and Androgen Receptor Signaling.
Clinical Trial Information
This compound is currently being investigated in clinical trials both as a monotherapy and in combination with other agents.
This compound in Relapsed/Refractory Non-Hodgkin Lymphoma (Monotherapy)
-
Trial Design: A Phase I/II clinical trial evaluated the safety and efficacy of this compound in patients with relapsed/refractory non-Hodgkin lymphoma who had received at least two prior lines of systemic therapy.[2]
-
Key Findings (as of December 18, 2024):
| Cohort | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
| Relapsed/Refractory Follicular Lymphoma (R/R FL) | 30 | 66.7% | 100% | 10.8 months | [2] |
| EZH2-mutant R/R FL | - | 70% | - | - | [2] |
| EZH2 wild-type R/R FL | - | 63.2% | - | - | [2] |
| Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) | 37 | 70.3% | - | 15.7 months | [2] |
This compound in Combination with Enzalutamide for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
-
Rationale: Preclinical data showing therapeutic synergy provides a strong basis for this combination.[1]
-
Clinical Development: A Phase I/II study of this compound in combination with enzalutamide in prostate cancer is in progress.[1] Detailed protocols and results from this specific trial are pending publication.
For reference, a phase 1 study of another EZH2 inhibitor, mevrometostat (PF-06821497), in combination with enzalutamide for mCRPC (NCT03460977) provides insights into potential trial design and endpoints.
-
Trial Design (NCT03460977): A Phase 1 dose escalation and expanded cohort study in adult patients with relapsed/refractory CRPC.[5] The study evaluates the safety, tolerability, and preliminary efficacy of the combination.
-
Key Inclusion Criteria (for CRPC arms):
-
Diagnosis of metastatic castration-resistant prostate cancer.
-
Evidence of disease progression.
-
Prior treatment with abiraterone.
-
Adequate organ function.[6]
-
-
Endpoints:
-
Primary: Safety and tolerability, Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D).
-
Secondary: Radiographic progression-free survival (rPFS), Objective Response Rate (ORR), Prostate-Specific Antigen (PSA) response rate.
-
Conclusion
The combination of this compound with other targeted therapies, particularly androgen receptor inhibitors like enzalutamide, represents a promising strategy in oncology. The strong preclinical rationale, supported by synergistic anti-tumor activity in various models, has paved the way for clinical investigation. The provided protocols and data serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound combination strategies. As more data from ongoing clinical trials become available, the role of this compound in the treatment landscape of various cancers will be further elucidated.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. Inhibition of enhancer of zeste homolog 2 (EZH2) overcomes enzalutamide resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined therapy targeting AR and EZH2 curbs castration-resistant prostate cancer enhancing anti-tumor T-cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial: NCT03460977 - My Cancer Genome [mycancergenome.org]
- 6. facingourrisk.org [facingourrisk.org]
Application Notes and Protocols: Igermetostat Treatment in EZH2 Wild-Type vs. Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL).[2][3] Activating mutations in the SET domain of EZH2, such as the common Y641 and A677 variants, lead to hyper-trimethylation of H3K27.[2][3]
Igermetostat (XNW5004) is a novel, selective, and substrate-competitive small molecule inhibitor of EZH2.[1] It has demonstrated significant anti-tumor activity in both preclinical and clinical settings.[1] Notably, this compound has shown clinical benefit in patients with relapsed/refractory follicular lymphoma (R/R FL) regardless of their EZH2 mutation status, positioning it as a promising genotype-independent therapeutic agent.[1]
These application notes provide a summary of the comparative efficacy of this compound in EZH2 wild-type (WT) and mutant (MT) cells, along with detailed protocols for key experimental assays to evaluate its activity.
Data Presentation
The following tables summarize the clinical efficacy of this compound in R/R FL patients and provide a comparative overview of the anti-proliferative effects of EZH2 inhibitors in representative EZH2-WT and EZH2-MT lymphoma cell lines, based on available data for selective EZH2 inhibitors.
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (Phase I/II Study) [1]
| Patient Cohort | Number of Patients (N) | Overall Response Rate (ORR) |
| EZH2 Wild-Type | Not specified in snippet | 63.2% |
| EZH2 Mutant | Not specified in snippet | 70.0% |
Table 2: Comparative Anti-proliferative Activity of a Selective EZH2 Inhibitor (GSK126) in EZH2-WT and EZH2-MT DLBCL Cell Lines [2]
| Cell Line | EZH2 Status | Growth IC50 (nM) |
| HT | Wild-Type | >50,000 |
| OCI-LY-19 | Wild-Type | 37,900 |
| Toledo | Wild-Type | >50,000 |
| Pfeiffer | Y641N Mutant | 28 |
| KARPAS-422 | Y641N Mutant | 528 |
| WSU-DLCL2 | Y641F Mutant | 42 |
| SU-DHL-6 | Y641N Mutant | 861 |
Note: Data for GSK126 is presented as a proxy for a selective EZH2 inhibitor to illustrate the differential sensitivity between EZH2-WT and EZH2-MT cell lines. Specific IC50 values for this compound in these cell lines are not yet publicly available.
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of action of this compound.
Figure 2. Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of EZH2 wild-type and mutant lymphoma cell lines.
a. Materials:
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
b. Cell Culture:
-
Culture lymphoma cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in logarithmic growth phase.
c. Assay Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
For MTT Assay:
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[6][7]
d. Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Histone Methylation Assay (Western Blot for H3K27me3)
This protocol is for the semi-quantitative determination of H3K27me3 levels in EZH2 wild-type and mutant cells following treatment with this compound.
a. Materials:
-
Cultured and treated cells from the cell viability assay setup (or a separate experiment).
-
Histone extraction buffer.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (15%).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
b. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Alternatively, for whole-cell lysates, lyse cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.[8]
c. Western Blot Protocol:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-PAGE gel.[8]
-
Transfer proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[8][10]
-
Wash the membrane three times with TBST.[8]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
d. Data Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3 using densitometry software (e.g., ImageJ).[8]
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K27me3 levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Conclusion
This compound is a promising EZH2 inhibitor with demonstrated clinical activity in both EZH2 wild-type and mutant follicular lymphoma. The provided protocols offer a framework for researchers to further investigate the in vitro effects of this compound on cell viability and histone methylation. These assays are crucial for understanding the dose-dependent effects and the differential sensitivity of cancer cells based on their EZH2 mutational status, thereby aiding in the further development and application of this targeted therapy.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Somatic mutation of EZH2 (Y641) in Follicular and Diffuse Large B-cell Lymphomas of Germinal Center Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 10. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Igermetostat solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Igermetostat (also known as XNW5004), a selective EZH2 inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its solubility and stability important?
A1: this compound (XNW5004) is a potent and selective small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27me3), which leads to transcriptional repression of target genes.[2] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a significant therapeutic target.[2]
The solubility and stability of this compound are critical physicochemical properties that directly impact its handling, formulation, and bioavailability in preclinical and clinical settings. Poor solubility can lead to challenges in preparing stock solutions for in vitro assays and can affect absorption and exposure in vivo. Instability can result in the degradation of the compound, leading to a loss of potency and the formation of potentially toxic impurities.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: While specific solubility data for this compound is not publicly available, EZH2 inhibitors as a class, particularly those with similar molecular structures, can exhibit limited aqueous solubility. For a structurally related EZH2 inhibitor, Tazemetostat, the solubility is highly dependent on the solvent and pH. It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low solubility and high permeability.[3][4]
For laboratory use, organic solvents are typically required to prepare stock solutions. Based on data for Tazemetostat, the following solvents can be considered for initial solubility testing with this compound.
Q3: My this compound solution appears cloudy or has precipitated upon dilution in aqueous media. What should I do?
A3: Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound's solubility is significantly lower in the aqueous environment. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Increase the percentage of organic co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Use a surfactant or solubilizing agent: For in vivo formulations, excipients like Tween-80, PEG300, or cyclodextrins are often used to improve solubility.[5] For in vitro assays, the use of such agents should be carefully evaluated for compatibility.
-
pH adjustment: The solubility of many small molecules is pH-dependent.[3] Experiment with buffers at different pH values to see if solubility can be improved. For weakly basic compounds like Tazemetostat, solubility is higher at lower pH.[3]
-
Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as precipitation can occur over time. It is recommended to prepare fresh dilutions from a concentrated stock solution just before use.
Q4: What are the typical signs of this compound degradation?
A4: Degradation of a small molecule inhibitor like this compound can manifest in several ways:
-
Loss of potency: A decrease in the inhibitory activity in your biological assays compared to a fresh batch of the compound.
-
Appearance of new peaks in analytical analyses: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), new peaks corresponding to degradation products may appear.
-
Color change: A change in the color of the solid compound or its solution may indicate chemical degradation.
-
Inconsistent experimental results: High variability in your experimental data could be a sign of compound instability.
Q5: How should I store this compound to ensure its stability?
A5: To ensure the long-term stability of this compound, it is recommended to follow these storage guidelines, which are standard for many research-grade small molecules:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and bring it to room temperature.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during experiments with this compound.
Troubleshooting Poor Solubility
| Symptom | Possible Cause | Suggested Solution |
| Solid this compound does not dissolve in the chosen solvent. | The solvent is not appropriate for this compound. | Refer to the solubility data table for Tazemetostat as a starting point. Try solvents like DMSO, DMF, or ethanol. Gentle warming and sonication may aid dissolution in some cases. |
| A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer. | The aqueous solubility of this compound is exceeded. | 1. Lower the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (if the assay allows). 3. Prepare the dilution in a stepwise manner, adding the stock solution to the buffer while vortexing. |
| The solution becomes cloudy over time after dilution. | The compound is slowly precipitating out of the supersaturated solution. | 1. Use the diluted solution immediately after preparation. 2. Consider the use of a stabilizing agent like a surfactant, if compatible with your experiment. |
| Inconsistent results between experiments, possibly due to solubility issues. | Variability in the preparation of the compound solution. | Standardize the protocol for preparing this compound solutions, including the solvent, concentration, mixing method, and time. Always visually inspect the solution for any signs of precipitation before use. |
Troubleshooting Compound Instability
| Symptom | Possible Cause | Suggested Solution |
| Decreased activity of this compound in biological assays over time. | Degradation of the compound in the stock solution or during the experiment. | 1. Prepare fresh stock solutions from solid material. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. 3. Protect solutions from light and store at the recommended temperature. |
| Appearance of extra peaks in HPLC/LC-MS analysis. | Chemical degradation has occurred. | 1. Review the storage conditions of both the solid compound and the solution. 2. Investigate potential incompatibilities with other components in the solution. 3. Perform a forced degradation study to identify potential degradation pathways (see Experimental Protocols). |
| Variability in results when using pre-diluted aqueous solutions. | Instability of this compound in the aqueous buffer. | Prepare fresh dilutions from a concentrated organic stock solution for each experiment. Avoid storing dilute aqueous solutions. |
Section 3: Data Presentation
Solubility of a Representative EZH2 Inhibitor (Tazemetostat)
Disclaimer: The following data is for Tazemetostat, a structurally related EZH2 inhibitor, and should be used as a reference guide for this compound. Actual solubility may vary.
| Solvent | Approximate Solubility | Notes |
| DMSO | 58.33 mg/mL (101.84 mM) | Ultrasonic and warming to 60°C may be required.[5] |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| Aqueous Buffer (pH 7.2) | Sparingly soluble (~0.5 mg/mL in a 1:1 DMF:PBS solution) | Solubility is pH-dependent.[3][6] |
| Water | Low solubility (~0.033 mg/mL at pH 6.8) | [3] |
Physicochemical Properties of a Representative EZH2 Inhibitor (Tazemetostat)
| Property | Value/Description | Reference |
| BCS Class | 2 | [3][4] |
| Aqueous Solubility | pH-dependent: ~7 mg/mL at pH < 4; ≤ 0.5 mg/mL at pH > 5.5 | [3] |
| Permeability | High (12.9 × 10⁻⁶ cm/s) | [3] |
| pKa | Weakly basic (5.26, 6.88, 12.62) | [3] |
Section 4: Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the standard shake-flask method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The amount of solid should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Dilute the clarified supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested buffer at the specified temperature.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under stress conditions, based on ICH guidelines.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Evaluation: Quantify the amount of remaining this compound and any major degradation products to determine the degradation pathway and rate under each condition.
Section 5: Visualizations
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Troubleshooting Logic for Compound Precipitation
References
- 1. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Igermetostat Concentration in Experiments
Welcome to the technical support center for Igermetostat (also known as XNW5004), a selective inhibitor of the EZH2 histone methyltransferase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, substrate-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This H3K27me3 mark leads to chromatin compaction and transcriptional repression of target genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the de-repression of tumor suppressor genes and subsequent anti-tumor effects.[1]
Q2: How do I prepare this compound for in vitro experiments?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical in vitro concentration range for this compound?
The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. Based on preclinical studies of similar EZH2 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The half-maximal inhibitory concentration (IC50) for cell viability can vary significantly between cell lines.
Q4: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to measure the levels of its downstream target, H3K27me3. A significant reduction in global H3K27me3 levels upon treatment is a key indicator of target engagement. This can be assessed by Western blotting or Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low reduction in H3K27me3 levels after treatment | Insufficient drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be too short to see a significant effect. | Perform a dose-response and time-course experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for different durations (e.g., 24, 48, 72 hours) and assess H3K27me3 levels by Western blot. |
| Cell line is resistant to EZH2 inhibition: Some cell lines may have intrinsic resistance mechanisms. | Consider using a cell line known to be sensitive to EZH2 inhibitors as a positive control. Investigate potential resistance mechanisms such as mutations in EZH2 that prevent drug binding or activation of bypass signaling pathways.[3] | |
| Poor antibody quality: The antibody used for detecting H3K27me3 may not be specific or sensitive enough. | Use a validated, high-quality antibody for H3K27me3. Check the antibody datasheet for recommended applications and dilutions. Include appropriate positive and negative controls in your Western blot. | |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density: Variations in the number of cells seeded per well can lead to inconsistent results. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate to confirm even cell distribution. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell viability. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium. | |
| Compound precipitation: this compound may precipitate out of the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the drug. If precipitation is observed, consider preparing a fresh dilution from the stock or using a lower concentration range. | |
| Unexpected off-target effects | Compound is not specific at the concentration used: While this compound is a selective inhibitor, very high concentrations may lead to off-target effects. | Determine the IC50 for cell viability and use concentrations around this value for your experiments. If off-target effects are suspected, consider using a lower, more specific concentration or performing a kinase panel screen to identify potential off-target interactions. |
| Cellular context-dependent effects: The cellular response to EZH2 inhibition can be complex and may involve pathways not directly related to H3K27me3. | Review the literature for known signaling pathways affected by EZH2 inhibition in your cell type. Consider using pathway analysis tools to interpret any unexpected phenotypic changes. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using a commercially available cytotoxicity assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be from 20 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X drug dilutions. This will result in a final volume of 200 µL per well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic) curve fit to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of H3K27me3 Levels
This protocol describes how to assess the on-target activity of this compound by measuring the levels of H3K27 trimethylation.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the PRC2 complex, leading to reduced H3K27me3 and gene expression changes.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 of this compound in vitro.
Troubleshooting Logic for H3K27me3 Western Blot
Caption: A decision tree for troubleshooting Western blot results for H3K27me3.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Igermetostat Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Igermetostat, a selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, substrate-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation (H3K27me3), leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.[1] this compound is effective against both wild-type and mutant forms of EZH2.[1]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
Clinical data has demonstrated this compound's anti-tumor activity in relapsed/refractory non-Hodgkin lymphoma (R/R NHL), including follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL).[2] Preclinical studies have shown its efficacy in EZH2-mutant lymphoma xenograft models and solid tumor models with deficiencies in SMARCB1 or SMARCA2/SMARCA4.[1] It has also been investigated in combination with other agents for metastatic castration-resistant prostate cancer.[2]
Q3: What are the known resistance mechanisms to EZH2 inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to EZH2 inhibitors can be broadly categorized into two main types:
-
On-target alterations: Acquired mutations in the EZH2 gene can prevent the inhibitor from binding to its target.[3][4] For example, mutations in the SET domain or the D1 domain of EZH2 have been identified to confer resistance to other EZH2 inhibitors.[4]
-
Bypass signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways that circumvent the effects of EZH2 inhibition.[3] Commonly activated pathways include the PI3K/AKT/mTOR and MAPK pathways.[3] Additionally, alterations in cell cycle regulation, such as mutations in the RB1/E2F axis, can decouple EZH2 inhibition from cell cycle arrest, leading to resistance.[5][6]
Q4: What are the potential off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, as with any small molecule inhibitor, off-target activity is a possibility and can contribute to unexpected cellular responses or toxicity.[7] It is crucial to include appropriate controls in experiments to assess for potential off-target effects.
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Anti-proliferative Effects in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Drug Insolubility/Precipitation | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all wells. - Visually inspect the media for any signs of precipitation after adding this compound. - Consider using a pre-warmed medium to aid in solubility. |
| Incorrect Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8] - High cell density can lead to nutrient depletion and contact inhibition, masking the drug's effect. - Low cell density can result in poor cell health and inconsistent growth. |
| Cell Line-Specific Resistance | - Verify the EZH2 mutation status and expression level in your cell line. - Some cell lines may have intrinsic resistance due to pre-existing mutations in bypass pathways.[3] - Consider testing a panel of cell lines with varying genetic backgrounds. |
| Assay Variability | - Ensure uniform cell seeding and drug addition across the plate. - Minimize edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[9] - Use a multi-channel pipette for adding reagents to reduce variability. - Ensure proper mixing after reagent addition.[10] |
| Incorrect Incubation Time | - Optimize the duration of drug exposure. The effects of EZH2 inhibition on cell proliferation are often not immediate and may require several days to become apparent.[11] |
Issue 2: No or Weak Reduction in H3K27me3 Levels by Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for H3K27me3 reduction in your specific cell line. |
| Poor Antibody Quality | - Use a high-quality, validated antibody specific for H3K27me3. - Titrate the antibody to determine the optimal concentration. |
| Inefficient Nuclear Extraction | - Histone modifications are located in the nucleus. Ensure your lysis buffer and protocol are optimized for efficient nuclear protein extraction.[12] - Consider using a histone-specific extraction protocol.[13] |
| Western Blotting Technical Issues | - Use a higher percentage gel (e.g., 15% or a gradient gel) for better resolution of low molecular weight proteins like histones.[14] - Optimize transfer conditions to ensure efficient transfer of small proteins. - Use a loading control appropriate for nuclear extracts, such as total Histone H3 or Lamin B1. |
| Development of Resistance | - If you are working with a cell line that has been continuously exposed to this compound, it may have developed resistance through on-target mutations or bypass pathways.[3] |
Issue 3: Inconsistent or No Enrichment in Chromatin Immunoprecipitation (ChIP) Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Cross-linking | - Optimize the duration and concentration of formaldehyde for cross-linking. Over-cross-linking can mask epitopes, while under-cross-linking can lead to loss of protein-DNA interactions. |
| Suboptimal Chromatin Shearing | - Optimize sonication or enzymatic digestion to obtain chromatin fragments in the desired size range (typically 200-1000 bp).[15] - Verify fragment size by running an aliquot on an agarose gel. |
| Poor Antibody Performance | - Use a ChIP-validated antibody for EZH2 or H3K27me3. - Titrate the antibody to find the optimal amount for immunoprecipitation. |
| High Background | - Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.[15] - Increase the number and stringency of washes. - Include appropriate negative controls, such as a mock IP with a non-specific IgG antibody.[15] |
| Low DNA Yield | - Ensure you are starting with a sufficient number of cells.[16] - Optimize the DNA purification step to maximize recovery. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Assess this compound's Anti-proliferative Effects
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete growth medium per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Protocol 2: Western Blot for H3K27me3 Downregulation
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells and perform a nuclear extraction to enrich for histone proteins.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.
-
Visualizations
Caption: this compound inhibits EZH2, preventing H3K27 trimethylation and reactivating tumor suppressor genes.
Caption: Resistance to this compound can arise from EZH2 mutations or activation of bypass signaling pathways.
Caption: A typical experimental workflow to evaluate the effects of this compound on cancer cells.
References
- 1. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. news-medical.net [news-medical.net]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. Histone Modification [labome.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 16. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
Igermetostat Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Igermetostat. The following information is based on pre-clinical data and may require adaptation for specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity in our cell line treated with this compound, even at concentrations that should be specific for its primary target. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors, including off-target kinase inhibition. This compound has been observed to have inhibitory activity against several kinases, which can lead to apoptosis or cell cycle arrest in a manner independent of its primary target. We recommend performing a dose-response curve and comparing the cytotoxic effects with a structurally unrelated inhibitor of the same target. Additionally, a kinase profiling assay can help identify specific off-target interactions in your cell model.
Q2: Our transcriptomic data reveals modulation of signaling pathways not directly associated with this compound's intended mode of action. How can we determine if this is an off-target effect?
A2: It is crucial to deconvolute on-target versus off-target-driven gene expression changes. A key experiment is to perform a rescue experiment. If the unexpected gene expression signature is due to an off-target effect, knocking down the putative off-target protein should abolish the effect of this compound on those specific genes. Conversely, overexpression of the primary target may not rescue these changes.
Q3: How can we experimentally validate a suspected off-target interaction of this compound in our cellular model?
A3: A cellular thermal shift assay (CETSA) is a powerful technique to confirm direct binding of this compound to a suspected off-target protein in intact cells. This assay measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature of the protein upon this compound treatment indicates direct binding.
Quantitative Data: this compound Target and Off-Target Profile
The following table summarizes the inhibitory activity of this compound against its primary target and known off-target kinases. This data was generated from in vitro biochemical assays.
| Target Protein | IC50 (nM) | Assay Type |
| Primary Target A | 15 | Biochemical |
| Off-Target Kinase 1 | 250 | Biochemical |
| Off-Target Kinase 2 | 800 | Biochemical |
| Off-Target Kinase 3 | 1,500 | Biochemical |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture your cells to 80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1-2 hours.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the protein levels of the suspected off-target by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Igermetostat experimental variability and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of igermetostat. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as XNW5004) is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This methylation leads to chromatin compaction and transcriptional repression of target genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.[2]
Q2: How should I store and handle this compound powder?
A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.[4] Proper storage is crucial to prevent degradation and maintain the compound's activity. When handling the powder, especially if it's a potent compound, it is advisable to use appropriate personal protective equipment and follow safety guidelines for handling active pharmaceutical ingredients (APIs).
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to the desired concentration, for instance, 10 mM. To ensure complete dissolution, gentle warming and ultrasonic treatment may be applied. It is critical to use a high grade of DMSO with low water content, as moisture can affect the solubility and stability of the compound.[5][6] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[7][8]
Q4: What is the expected difference in sensitivity to this compound between EZH2 mutant and wild-type cell lines?
A4: A significant source of experimental variability is the EZH2 mutation status of the cell lines being tested. Cell lines harboring activating mutations in EZH2 (e.g., Y641N, A677G) are generally much more sensitive to EZH2 inhibitors like this compound compared to cell lines with wild-type EZH2.[9] The IC50 values for proliferation inhibition can be orders of magnitude lower in mutant cell lines.[9] Therefore, it is crucial to know the EZH2 mutation status of your cell lines to interpret your results correctly and select appropriate drug concentrations for your experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Solution |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of stock and working solutions. Use freshly prepared dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Poor Solubility/Precipitation | This compound is poorly soluble in aqueous solutions like PBS and cell culture media.[10] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed media immediately before adding to the cells. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control. Visually inspect for any precipitation after dilution. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and have been passaged a consistent number of times. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Inconsistent Seeding Density | Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variability in proliferation rates and drug response. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| EZH2 Mutation Status | As mentioned in the FAQs, the EZH2 mutation status dramatically impacts sensitivity.[9] Confirm the EZH2 status of your cell lines and tailor the concentration range accordingly. |
Issue 2: Inconsistent Results in Western Blotting for H3K27me3
| Potential Cause | Solution |
| Suboptimal Antibody Performance | Validate the specificity and optimal dilution of your primary antibodies for H3K27me3 and total H3 (as a loading control). Use a positive control cell line known to have high H3K27me3 levels. |
| Insufficient Incubation Time with this compound | The reduction of H3K27me3 is a time-dependent process. Short incubation times may not be sufficient to observe a significant decrease. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal treatment duration for your cell line.[11] |
| Inefficient Histone Extraction | Ensure your lysis buffer and protocol are optimized for efficient extraction of nuclear proteins, including histones. |
| Loading Inconsistencies | Quantify total protein concentration accurately and load equal amounts for each sample. Normalize the H3K27me3 signal to the total H3 signal to account for any loading variations. |
| Variability in Baseline H3K27me3 Levels | Different cell lines can have varying baseline levels of EZH2 and H3K27me3.[12] It is important to establish the baseline for each cell line used. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete growth medium.[13]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment duration (e.g., 72, 96, or 120 hours).[11]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Western Blot for H3K27me3 Inhibition
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound for the determined optimal duration.
-
Harvest the cells and lyse them using a suitable lysis buffer for histone extraction (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination using MTT assay.
Caption: Logical troubleshooting flow for experimental variability.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
Technical Support Center: Igermetostat Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding clinical trials of Igermetostat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, substrate-competitive small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by methylating histone H3 at lysine 27 (H3K27me3).[1][2] By inhibiting EZH2, this compound leads to a decrease in H3K27me3 levels, which in turn reactivates the expression of previously silenced tumor suppressor genes, thereby inhibiting cell proliferation and promoting apoptosis.[2] In prostate cancer, EZH2 can also act as a transcriptional activator of the androgen receptor and its downstream pathways.[1]
Q2: In which cancer types has this compound shown anti-tumor activity?
Preclinical and clinical studies have demonstrated this compound's anti-tumor activity in relapsed/refractory follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL).[1] It has also shown therapeutic synergy in combination with enzalutamide in metastatic castration-resistant prostate cancer.[1]
Q3: Does the efficacy of this compound depend on the EZH2 mutation status?
This compound has shown clinical benefits in patients with both EZH2-mutant and EZH2 wild-type relapsed/refractory follicular lymphoma, suggesting it can be a genotype-independent EZH2 inhibitor for FL.[1]
Q4: What is the recommended Phase II dose (RP2D) for this compound?
Based on a Phase I/II clinical trial in patients with relapsed/refractory non-Hodgkin lymphoma, the recommended Phase II dose for this compound is 1200 mg.[1]
Troubleshooting Guides
Issue 1: Suboptimal response to this compound monotherapy in some patient populations.
-
Possible Cause: Development of resistance mechanisms. Resistance to EZH2 inhibitors can occur through the activation of survival pathways (e.g., IGF-1R, MEK, PI3K) or acquired EZH2 mutations that prevent drug binding.[3]
-
Troubleshooting/Mitigation Strategy:
-
Combination Therapy: Consider combination therapies to overcome resistance. For instance, this compound has shown therapeutic synergy with enzalutamide in metastatic castration-resistant prostate cancer.[1] Preclinical studies on other EZH2 inhibitors suggest that combining them with inhibitors of pathways like AURKB could circumvent resistance.[4]
-
Patient Stratification: Although this compound shows efficacy regardless of EZH2 mutation status, a deeper genomic analysis of non-responders could identify other biomarkers for patient stratification.
-
Issue 2: Patient recruitment challenges for clinical trials, especially for specific subtypes of lymphoma.
-
Possible Cause: Small patient pools for rare diseases or specific disease subtypes can make it difficult to meet enrollment targets for clinical trials.[5] The possibility of receiving a placebo in a randomized controlled trial can also deter patients with rare and aggressive diseases.[5]
-
Troubleshooting/Mitigation Strategy:
-
Synthetic Control Arms (SCAs): Utilize historical patient-level data to create a comparator arm. This can reduce the need for a placebo group, making the trial more attractive to patients and potentially speeding up recruitment.[5]
-
Decentralized Trial Tools: Employ wearables and remote monitoring to reduce the burden on patients who may have to travel long distances to trial sites. This can expand the geographical reach for patient recruitment.[5]
-
Data Presentation
Table 1: Efficacy of this compound (1200 mg) in Relapsed/Refractory Non-Hodgkin Lymphoma
| Indication | Cohort Size (N) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Disease Control Rate (DCR) |
| Relapsed/Refractory Follicular Lymphoma (R/R FL) | 30 | 66.7% | 10.8 months | 100% |
| - EZH2-mutant R/R FL | - | 70% | - | - |
| - EZH2 wild-type R/R FL | - | 63.2% | - | - |
| Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) | 37 | 70.3% | 15.7 months | - |
| - PTCL-NOS | - | 72% | - | - |
| - AITL | - | 68.2% | - | - |
Data as of December 18, 2024, from a Phase I/II clinical trial.[1] PTCL-NOS: Peripheral T-cell lymphoma, not otherwise specified AITL: Angioimmunoblastic T-cell lymphoma
Table 2: Safety Profile of this compound in a Phase I/II Clinical Trial
| Safety Parameter | Observation |
| Dose-Limiting Toxicities (DLTs) | No DLTs observed |
| Tolerability | The treatment was well tolerated |
Data from a cohort of 120 patients with relapsed/refractory non-Hodgkin lymphoma.[1]
Experimental Protocols
Protocol: Phase I/II Open-Label, Dose-Escalation, and Expansion Study of this compound in Patients with Relapsed/Refractory Non-Hodgkin Lymphoma
-
Objectives:
-
Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound. To evaluate the safety and tolerability of this compound.
-
Phase II (Dose Expansion): To evaluate the anti-tumor activity of this compound at the RP2D in specific NHL cohorts. To further characterize the safety profile.
-
-
Patient Population:
-
Adults with histologically confirmed relapsed or refractory non-Hodgkin lymphoma who have received at least two prior lines of systemic therapy.[1]
-
Adequate organ function (hematologic, renal, and hepatic).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
-
Study Design:
-
Phase I: A standard 3+3 dose-escalation design. Patients receive escalating doses of this compound to determine the MTD.
-
Phase II: Expansion cohorts at the RP2D for specific NHL subtypes (e.g., Follicular Lymphoma, Peripheral T-cell Lymphoma).
-
-
Treatment:
-
This compound administered orally, once daily, in 28-day cycles.
-
-
Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.
-
Efficacy: Tumor response assessed by imaging (e.g., CT or PET-CT scans) according to standard criteria (e.g., Lugano classification) at baseline and regular intervals.
-
Pharmacokinetics: Plasma samples collected to evaluate the pharmacokinetic profile of this compound.
-
Visualizations
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving common challenges in rare disease trials [pharmafocus.com]
refining Igermetostat treatment protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining Igermetostat treatment protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent cell viability results (IC50 values vary between experiments) | 1. Cell line instability or high passage number.2. Inconsistent seeding density.3. Variability in drug preparation and storage.4. Assay-specific issues (e.g., edge effects in plates, inappropriate endpoint). | 1. Use low-passage, authenticated cell lines.2. Optimize and standardize cell seeding density for each cell line.3. Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light.4. Use appropriate controls, randomize sample placement on plates, and ensure the assay endpoint reflects the expected mechanism of action (e.g., allow sufficient time for epigenetic changes to manifest). |
| No significant decrease in global H3K27me3 levels observed by Western Blot after this compound treatment | 1. Insufficient drug concentration or treatment duration.2. Ineffective antibody.3. Low EZH2 expression in the cell model.4. Technical issues with Western Blotting. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for the specific cell line. Maximal inhibition of H3K27me3 by EZH2 inhibitors can take 3-4 days.[1]2. Validate the anti-H3K27me3 antibody using positive and negative controls. Ensure the antibody is recommended for Western Blotting.3. Confirm EZH2 expression in your cell line of interest via Western Blot or qPCR.4. Optimize protein extraction, loading amounts, and transfer conditions. Use a histone-specific extraction protocol. |
| Difficulty detecting genome-wide changes in H3K27me3 with ChIP-seq after this compound treatment | Standard ChIP-seq normalization methods may mask global changes in histone modifications.[2] | Implement a spike-in normalization strategy. This involves adding a known amount of chromatin from a different species (e.g., Drosophila) with a specific antibody to your experimental samples before immunoprecipitation. The reads from the spike-in control can then be used to normalize the entire dataset, allowing for the detection of global changes in H3K27me3.[2] |
| Development of resistance to this compound in long-term cell culture models | 1. Acquired mutations in EZH2 that reduce drug binding.2. Upregulation of bypass signaling pathways.3. Loss of function of key cell cycle regulators like RB1. | 1. Sequence the EZH2 gene in resistant clones to identify potential mutations.2. Perform RNA-seq or proteomic analysis to identify upregulated pathways. Consider combination therapies to target these pathways. For instance, preclinical studies have shown synergy between EZH2 inhibitors and other agents like prednisolone.[1]3. Assess the expression and phosphorylation status of RB1 and other cell cycle proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, substrate-competitive small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2).[3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This histone modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[4]
Q2: How should I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line(s). A typical starting point for dose-response curves with EZH2 inhibitors can range from low nanomolar to micromolar concentrations.
Q3: How long should I treat my cells with this compound to observe a biological effect?
A3: As this compound acts through an epigenetic mechanism, a longer treatment duration is often required compared to inhibitors of signaling kinases. To observe a significant reduction in global H3K27me3 levels, treatment for 72 to 96 hours is recommended.[1] For cell viability or apoptosis assays, a treatment duration of 5 to 7 days may be necessary to see a robust effect.
Q4: Is this compound effective in both EZH2-mutant and wild-type cancers?
A4: Clinical data suggests that this compound has activity in both EZH2-mutant and EZH2 wild-type lymphomas. In a Phase I/II trial, the overall response rate (ORR) in patients with EZH2-mutant relapsed/refractory follicular lymphoma (R/R FL) was 70%, while the ORR in patients with EZH2 wild-type R/R FL was 63.2%.[3]
Q5: What are the potential mechanisms of resistance to this compound?
A5: Resistance to EZH2 inhibitors can arise through several mechanisms. These may include the acquisition of secondary mutations in the EZH2 gene that prevent drug binding, or the activation of alternative signaling pathways that bypass the need for EZH2-mediated repression. Loss of key tumor suppressors, such as RB1, has also been implicated in resistance to EZH2 inhibition.
Quantitative Data
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 (nM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | 15 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Wild-Type | 250 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 25 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Wild-Type | 300 |
| Toledo | Diffuse Large B-cell Lymphoma | Wild-Type | >1000 |
Note: These are representative values based on the known activity of selective EZH2 inhibitors. Actual IC50 values should be determined experimentally for your specific cell lines and assay conditions.
Table 2: Clinical Efficacy of this compound (1200 mg Dose)
| Indication | N | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Relapsed/Refractory Follicular Lymphoma (R/R FL) | 30 | 66.7% | 10.8 months |
| - EZH2-mutant R/R FL | - | 70% | - |
| - EZH2 wild-type R/R FL | - | 63.2% | - |
| Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) | 37 | 70.3% | 15.7 months |
Data from the 2025 ASCO Annual Meeting.[3]
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 and EZH2
Objective: To assess the effect of this compound on the protein levels of EZH2 and the global levels of its catalytic product, H3K27me3.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-EZH2, anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentrations of this compound or vehicle control for the indicated time.
-
For total protein (EZH2, beta-actin), lyse cells in RIPA buffer.
-
For histone proteins, perform a histone extraction using a specialized buffer system.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3
Objective: To determine the effect of this compound on the localization of H3K27me3 at specific gene promoters.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-H3K27me3 antibody
-
IgG control antibody
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
qPCR primers for target and control gene loci
-
Spike-in chromatin and antibody (optional, for normalization)
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-H3K27me3 antibody or an IgG control overnight at 4°C.
-
(Optional) Add spike-in chromatin and antibody at this step.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the protein-DNA cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters and a negative control region.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ChIP-seq.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 4. Ride the Winds and Break the Waves -EZH2 inhibitor XNW5004 developed independently by Evopoint will be launched at the ASH meeting [evopointbio.com]
Igermetostat experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Igermetostat (XNW5004), a selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as XNW5004) is a potent and selective small molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The primary function of the PRC2 complex is to methylate histone H3 at lysine 27 (H3K27), leading to the formation of H3K27me3. This histone modification is a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes. By competitively inhibiting EZH2, this compound blocks the formation of H3K27me3, which results in the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1]
Q2: In what cancer types has this compound shown preclinical or clinical activity?
Both preclinical and clinical studies have demonstrated this compound's anti-tumor activity. It has shown significant efficacy as a monotherapy in relapsed/refractory follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL).[1] Additionally, in combination with enzalutamide, it has shown therapeutic synergy in metastatic castration-resistant prostate cancer.[1]
Q3: How should I prepare and store this compound stock solutions?
While a specific datasheet for this compound's solubility is not publicly available, it is a small molecule inhibitor and is likely soluble in dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot at room temperature and dilute to the final desired concentration in your cell culture medium or assay buffer.
Q4: What are recommended starting concentrations for in vitro cell-based assays?
The optimal concentration of this compound will be cell line-dependent. Based on studies with other selective EZH2 inhibitors, a starting point for concentration-response experiments could range from 10 nM to 10 µM. For example, in some lymphoma cell lines with EZH2 mutations, IC50 values for other EZH2 inhibitors have been observed in the low nanomolar range. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental endpoint.
Q5: How long should I treat my cells with this compound to observe an effect?
The duration of treatment will depend on the endpoint being measured. A reduction in global H3K27me3 levels can often be observed by Western blot after 48 to 72 hours of treatment.[2] For cellular phenotypes such as apoptosis or changes in proliferation, longer incubation times of 5 to 7 days or more may be necessary.[3] Time-course experiments are recommended to determine the optimal treatment duration for your specific assay.
Troubleshooting Guides
Problem 1: No or weak effect of this compound on H3K27me3 levels.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Drug Concentration or Treatment Time | Increase the concentration of this compound and/or extend the treatment duration. Perform a dose-response and time-course experiment to determine optimal conditions. |
| Low EZH2 Expression or Activity in Cell Line | Confirm EZH2 expression in your cell line by Western blot or qPCR. Cell lines with low EZH2 levels may be less sensitive to its inhibition.[3] |
| Poor Compound Stability or Activity | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Test a fresh aliquot of the compound. |
| Technical Issues with Western Blot | Optimize your Western blot protocol for H3K27me3 detection. Ensure efficient histone extraction and use a validated antibody for H3K27me3. Use total Histone H3 as a loading control. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth phase for all experiments. Ensure even cell seeding in multi-well plates. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell Line Instability | Perform cell line authentication to ensure the identity and purity of your cell line. Genetic drift can occur with high passage numbers. |
Problem 3: Development of resistance to this compound.
| Possible Cause | Troubleshooting Suggestion |
| Activation of Bypass Signaling Pathways | Resistance to EZH2 inhibitors can arise from the activation of pro-survival pathways such as IGF-1R, MEK, and PI3K.[4] Investigate the activation status of these pathways in your resistant cells. |
| Secondary Mutations in EZH2 | Acquired mutations in the EZH2 gene can prevent the binding of the inhibitor.[4] Sequence the EZH2 gene in your resistant cell lines to check for mutations. |
| Use of a Different EZH2 Inhibitor | Some acquired EZH2 mutations that confer resistance to one EZH2 inhibitor may not affect the binding of another. Consider testing a structurally different EZH2 inhibitor.[4] |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Lymphoma [1]
| Patient Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Follicular Lymphoma (R/R FL) | 66.7% | 100% | 10.8 months |
| - EZH2-mutant R/R FL | 70% | - | - |
| - EZH2 wild-type R/R FL | 63.2% | - | - |
| Peripheral T-cell Lymphoma (R/R PTCL) | 70.3% | - | 15.7 months |
| - PTCL-NOS | 72% | - | - |
| - AITL | 68.2% | - | - |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt buffer or acid extraction.
-
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells in suspension with this compound or vehicle (DMSO) for 1-2 hours at 37°C to allow for compound entry and target binding.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection of Soluble EZH2:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EZH2 in each sample by Western blot.
-
The binding of this compound to EZH2 is expected to increase its thermal stability, resulting in more soluble EZH2 at higher temperatures compared to the vehicle control.
-
Visualizations
Caption: Mechanism of action of this compound in the EZH2 signaling pathway.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Igermetostat and Tazemetostat
A Comparative Guide to EZH2 Inhibitors: Igermetostat and Tazemetostat
In the landscape of epigenetic cancer therapies, inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) have emerged as a promising class of drugs. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it an attractive therapeutic target.[3][4] This guide provides a detailed comparison of two selective EZH2 inhibitors: this compound and the FDA-approved Tazemetostat.
Mechanism of Action
Both this compound and Tazemetostat are small molecule inhibitors that target the enzymatic activity of EZH2.[1][2] They act as S-adenosyl methionine (SAM) competitive inhibitors, binding to the SAM-binding pocket of EZH2 and thereby preventing the transfer of methyl groups to its histone substrate.[5][6] This leads to a reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][7][8]
While both drugs target EZH2, their efficacy can be influenced by the mutational status of the EZH2 gene. Activating mutations in EZH2, such as Y641 and A677, are found in a subset of lymphomas and can lead to enhanced catalytic activity.[1] Tazemetostat has demonstrated activity against both wild-type (WT) and mutant forms of EZH2.[5][9] Similarly, this compound has shown clinical benefit regardless of EZH2 mutation status.[2]
Below is a diagram illustrating the signaling pathway affected by EZH2 inhibitors.
Caption: Mechanism of EZH2 inhibition by this compound and Tazemetostat.
Preclinical and Clinical Performance
Both this compound and Tazemetostat have demonstrated significant anti-tumor activity in preclinical models and clinical trials. The following tables summarize the available quantitative data for each drug.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (PF-06821497) | Tazemetostat (EPZ-6438) |
| Target | EZH2 | EZH2 |
| Ki (WT EZH2) | <100 pM[10] | 2.5 nM[5][11] |
| Ki (Y641N EZH2) | <100 pM[10] | - |
| IC50 (WT EZH2) | - | 11 nM (cell-free)[11][12] |
| IC50 (Mutant EZH2) | - | 2-14 nM (cell-free, various mutations)[12] |
| Selectivity vs EZH1 | - | 35-fold[5][8] |
| Selectivity vs other HMTs | - | >4,500-fold[5][8] |
Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma (R/R FL)
| Parameter | This compound (1200 mg dose)[2] | Tazemetostat (800 mg twice daily)[13][14] |
| Overall Response Rate (ORR) | 66.7% (N=30) | 69% (EZH2-mutant, N=45), 35% (EZH2-WT, N=54) |
| ORR (EZH2-mutant) | 70% | 69% |
| ORR (EZH2-WT) | 63.2% | 35% |
| Disease Control Rate (DCR) | 100% | - |
| Median Progression-Free Survival (mPFS) | 10.8 months | 13.8 months (EZH2-mutant), 11.1 months (EZH2-WT) |
Table 3: Clinical Efficacy in Other Malignancies
| Indication | This compound (1200 mg dose)[2] | Tazemetostat (800 mg twice daily) |
| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | ORR: 70.3% (N=37), mPFS: 15.7 months | - |
| Epithelioid Sarcoma (locally advanced or metastatic) | - | ORR: 15%[9] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | In combination with enzalutamide: mPFS 14.3 months vs 6.2 months for enzalutamide alone[15] | - |
Safety and Tolerability
Both drugs are generally well-tolerated.
Tazemetostat: The most common adverse reactions include pain, fatigue, nausea, decreased appetite, vomiting, and constipation.[7][16] Serious adverse reactions can occur, including secondary malignancies such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[9][17]
This compound: In a Phase I/II trial, this compound was well-tolerated with no dose-limiting toxicities observed at the recommended Phase II dose of 1200 mg.[2] In combination with enzalutamide, the most common treatment-emergent adverse events were diarrhea, decreased appetite, and dysgeusia.[18]
Experimental Protocols
In Vitro EZH2 Enzymatic Assay (General Protocol for Tazemetostat)
This assay is designed to measure the inhibition of EZH2 enzymatic activity in a cell-free system.
Caption: Workflow for a typical in vitro EZH2 enzymatic assay.
Methodology:
-
Recombinant EZH2 complex is incubated with varying concentrations of the inhibitor (e.g., Tazemetostat) in an assay buffer.[11]
-
The enzymatic reaction is initiated by adding the substrates: a histone H3 peptide and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).[11]
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of incorporated radioactivity into the histone peptide is measured using a scintillation counter.
-
The concentration of inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated.[11]
Cellular Proliferation Assay (General Protocol)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., lymphoma or sarcoma cells) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the EZH2 inhibitor or a vehicle control.
-
After a period of incubation (typically several days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[11]
-
The IC50 for anti-proliferative activity is determined by plotting cell viability against inhibitor concentration.[11]
In Vivo Xenograft Studies (General Protocol)
These studies evaluate the anti-tumor efficacy of the inhibitor in an animal model.
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.[19][20]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the EZH2 inhibitor (e.g., Tazemetostat administered orally), while the control group receives a vehicle.[19][20]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring H3K27me3 levels by ELISA or immunohistochemistry.[19][21]
Conclusion
Both this compound and Tazemetostat are potent and selective EZH2 inhibitors with demonstrated anti-tumor activity in a range of cancers. Tazemetostat is an established therapeutic with FDA approval for epithelioid sarcoma and follicular lymphoma.[9][22] this compound is a promising investigational drug showing impressive efficacy in early-phase clinical trials, particularly in follicular lymphoma and peripheral T-cell lymphoma, with a potentially favorable profile in wild-type EZH2 populations.[2]
The choice between these agents in a clinical setting would depend on regulatory approval, specific indications, and further comparative data from head-to-head trials, which are currently lacking. For researchers, both molecules serve as valuable tools to further explore the role of EZH2 in cancer biology and to develop next-generation epigenetic therapies.
References
- 1. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 2. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. TAZVERIK® (tazemetostat) | Clinical Trial Results in R/R Follicular Lymphoma [tazverik.com]
- 18. Mevrometostat (PF-06821497), an enhancer of zeste homolog 2 (EZH2) inhibitor, in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC): A randomized dose-expansion study. - ASCO [asco.org]
- 19. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
Igermetostat Demonstrates Promising Efficacy in Relapsed/Refractory Lymphoma, Offering a New Therapeutic Avenue
For Immediate Release
[City, State] – October 24, 2025 – Igermetostat, a novel selective inhibitor of EZH2, has shown significant clinical activity and a manageable safety profile in patients with relapsed or refractory (R/R) follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL), according to recent findings from a Phase I/II clinical trial. These results, presented at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting, position this compound as a promising new therapeutic option for these challenging-to-treat patient populations.
The study revealed that this compound achieved a 66.7% overall response rate (ORR) in patients with R/R FL, with a median progression-free survival (mPFS) of 10.8 months. Notably, the efficacy was observed in patients with both EZH2-mutant (70% ORR) and EZH2 wild-type (63.2% ORR) disease, suggesting a broader applicability than some other EZH2 inhibitors. In the R/R PTCL cohort, this compound demonstrated an even more striking ORR of 70.3%, with a mPFS of 15.7 months.
This guide provides a comprehensive comparison of this compound with other approved and emerging therapies for R/R lymphoma, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Relapsed/Refractory Lymphoma
The therapeutic landscape for relapsed and refractory lymphomas is continually evolving. While traditional chemotherapy and stem cell transplantation remain options for some patients, targeted therapies and immunotherapies are becoming increasingly important.[1][2][3] The following tables provide a comparative overview of the efficacy of this compound and other key therapeutic agents in R/R Follicular Lymphoma and R/R Peripheral T-Cell Lymphoma.
Relapsed/Refractory Follicular Lymphoma (R/R FL)
| Therapeutic Agent | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Clinical Trial (if specified) |
| This compound | EZH2 Inhibitor | 66.7% (overall) 70% (EZH2-mutant) 63.2% (EZH2 wild-type) | 10.8 months | Phase I/II (NCT04251431) |
| Tazemetostat | EZH2 Inhibitor | 69% (EZH2-mutant) 35% (EZH2 wild-type) | 13.8 months (EZH2-mutant) 11.1 months (EZH2 wild-type) | Phase II (E7438-G000-101)[4][5][6][7][8] |
| PI3K Inhibitors (Idelalisib, Duvelisib, Copanlisib, Umbralisib) | PI3K Inhibitor | 43% - 57% | Not directly comparable due to different trial designs | DELTA, DYNAMO, CHRONOS-1, UNITY-NHL[9] |
| CAR-T Cell Therapies (Axicabtagene ciloleucel, Tisagenlecleucel) | CD19-directed CAR-T | 86.2% - 97% | 40.2 months (one trial) | Multiple[10] |
| Bispecific Antibodies | CD20xCD3 | 78.9% - 97% | 15.4 - 24 months | Multiple[10] |
Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL)
| Therapeutic Agent | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Clinical Trial (if specified) |
| This compound | EZH2 Inhibitor | 70.3% | 15.7 months | Phase I/II (NCT04251431) |
| Romidepsin | HDAC Inhibitor | 25% - 33% | 1.9 months (real-world data) | Pivotal Phase II[11][12][13] |
| Belinostat | HDAC Inhibitor | 25.8% | 1.6 months | BELIEF trial[1][2][14][15] |
| Duvelisib | PI3K-δ,γ Inhibitor | 48% | 3.45 months | PRIMO trial[3][16][17][18][19] |
| Valemetostat | EZH1/EZH2 Inhibitor | 55% | Not Reported | Phase 1[20][21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the general experimental protocols for the evaluation of novel agents in relapsed/refractory lymphoma.
Phase I/II Clinical Trial Protocol for this compound (NCT04251431)
-
Study Design: An open-label, single-arm, multicenter Phase I/II study. The Phase I portion focused on dose escalation to determine the recommended Phase II dose (RP2D). The Phase II portion evaluated the efficacy and safety of this compound at the RP2D.
-
Patient Population: Patients with histologically confirmed relapsed or refractory non-Hodgkin lymphoma who have received at least two prior lines of systemic therapy.
-
Intervention: this compound administered orally. The RP2D was determined to be 1200 mg.
-
Primary Endpoints:
-
Phase I: Incidence of dose-limiting toxicities (DLTs) and determination of the RP2D.
-
Phase II: Overall response rate (ORR) as assessed by an independent review committee (IRC) according to the Lugano 2014 criteria.
-
-
Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), complete response (CR) rate, disease control rate (DCR), and safety.
-
Tumor Assessment: Tumor responses were typically assessed by imaging (e.g., CT or PET scans) at baseline and at specified intervals during treatment.
General Protocol for Phase II Trials in R/R PTCL (Example: BELIEF Trial for Belinostat)
-
Study Design: A single-arm, open-label, multicenter, international trial.[14]
-
Patient Population: Patients with relapsed or refractory PTCL who have received at least one prior systemic therapy.[14]
-
Intervention: Belinostat administered intravenously at a dose of 1000 mg/m² over 30 minutes on days 1-5 of a 21-day cycle.[2][14]
-
Primary Endpoint: Overall response rate (ORR) based on central radiology readings by an independent review committee.[14]
-
Secondary Endpoints: Duration of response, time to response, and survival.[14]
Signaling Pathways and Experimental Workflow
Mechanism of Action of EZH2 Inhibitors like this compound
EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In normal B-cell development, EZH2 plays a crucial role in gene silencing.[22][23] In many lymphomas, particularly follicular lymphoma, mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cell proliferation and survival.[13][23][24] this compound, as a selective EZH2 inhibitor, blocks the methyltransferase activity of EZH2, leading to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.[22]
References
- 1. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 5. Tazemetostat Demonstrates Antitumor Activity in Relapsed/Refractory Follicular Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. dovepress.com [dovepress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. A Matching-Adjusted Indirect Comparison of Single-Arm Trials in Patients with Relapsed or Refractory Follicular Lymphoma Who Received at Least Two Prior Systemic Treatments: Tazemetostat was Associated with a Lower Risk for Safety Outcomes Versus the PI3-Kinase Inhibitors Idelalisib, Duvelisib, Copanlisib, and Umbralisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ISPOR - Outcomes With Novel Therapies for Relapsed or Refractory Follicular Lymphoma: A Targeted Literature Review [ispor.org]
- 11. Romidepsin treatment for relapsed or refractory peripheral and cutaneous T-cell lymphoma: Real-life data from a national multicenter observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bohrium.com [bohrium.com]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. P1124: DUVELISIB IN PATIENTS WITH RELAPSED/REFRACTORY PERIPHERAL T-CELL LYMPHOMA FROM THE PHASE 2 PRIMO TRIAL EXPANSION PHASE: OUTCOMES BY BASELINE HISTOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. Paper: Valemetostat for Relapsed or Refractory Peripheral T-Cell Lymphomas: Primary Results from a Phase 1 Trial [ash.confex.com]
- 21. researchgate.net [researchgate.net]
- 22. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 23. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative Analysis of Igermetostat in Hematological Malignancies: A Guide for Researchers
This guide provides a comparative analysis of Igermetostat, a novel selective inhibitor of EZH2, against other therapeutic alternatives for various cancers. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its clinical efficacy, mechanism of action, and relevant experimental protocols.
Mechanism of Action: EZH2 Inhibition
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In various cancers, including certain lymphomas, EZH2 is often overexpressed or harbors gain-of-function mutations. This leads to the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that silences tumor suppressor genes, promoting cell proliferation and survival.[2] By inhibiting EZH2, this compound aims to reverse this epigenetic silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.
Clinical Performance in Hematological Malignancies
Recent clinical trial data has highlighted the potential of this compound in heavily pretreated patients with relapsed/refractory (R/R) non-Hodgkin lymphoma (NHL), particularly follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL).
Follicular Lymphoma (FL)
In a Phase I/II clinical trial, this compound demonstrated significant efficacy in patients with R/R FL.[1] A comparison with the approved EZH2 inhibitor, Tazemetostat, is presented below.
| Drug | Trial Phase | Patient Population | Dosing | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| This compound | Phase I/II | R/R FL (N=30) | 1200 mg QD | 66.7% | 10.8 months |
| EZH2-mutant R/R FL | 70% | ||||
| EZH2 wild-type R/R FL | 63.2% | ||||
| Tazemetostat | Phase II (NCT01897571) | R/R FL (N=99) | 800 mg BID | ||
| EZH2-mutant R/R FL (N=45) | 69% | 13.8 months | |||
| EZH2 wild-type R/R FL (N=54) | 35% | 11.1 months |
Table 1: Comparison of this compound and Tazemetostat in Relapsed/Refractory Follicular Lymphoma. [1][3][4]
Peripheral T-cell Lymphoma (PTCL)
This compound has also shown promising results in R/R PTCL, a group of aggressive lymphomas with limited treatment options.
| Drug | Trial Phase | Patient Population | Dosing | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| This compound | Phase I/II | R/R PTCL (N=37) | 1200 mg QD | 70.3% | 15.7 months |
| PTCL-NOS | 72% | ||||
| AITL | 68.2% |
Table 2: Efficacy of this compound in Relapsed/Refractory Peripheral T-cell Lymphoma. [1]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are the methodologies for the key cited studies.
This compound Phase I/II Trial in R/R NHL (NCT04253225)
While the complete official protocol for the this compound trial (NCT04253225) is not publicly available, the following details have been reported:[1]
-
Study Design: An open-label, single-arm, multicenter Phase I/II trial.
-
Patient Population: Patients with relapsed or refractory non-Hodgkin lymphoma who have received at least two prior lines of systemic therapy.
-
Intervention: this compound administered orally at a dose of 1200 mg once daily (QD), which was determined as the recommended Phase II dose (RP2D).
-
Primary Endpoints: To evaluate the safety and tolerability of this compound and to determine the RP2D.
-
Secondary Endpoints: To assess the preliminary anti-tumor activity, including Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
Tazemetostat Phase II Trial in R/R FL (NCT01897571)
The protocol for the Tazemetostat Phase II trial has been more extensively detailed:[3][4][5][6][7]
-
Study Design: An open-label, single-arm, multicenter Phase II trial.
-
Patient Population: Adult patients (≥18 years) with histologically confirmed follicular lymphoma (grade 1, 2, 3a, or 3b) that was relapsed or refractory to two or more prior systemic therapies. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and provide sufficient tumor tissue for central EZH2 mutation testing.
-
Intervention: Tazemetostat administered orally at a dose of 800 mg twice daily (BID) in continuous 28-day cycles.
-
Primary Endpoint: Objective Response Rate (ORR) based on the 2007 International Working Group criteria for non-Hodgkin lymphoma, as assessed by an independent radiology committee.
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), safety, and tolerability.
Preclinical Evidence
Preclinical studies provide the foundational data for the clinical development of novel therapeutics. While specific preclinical data for this compound is not yet widely published, extensive preclinical work has been conducted on Tazemetostat, providing insights into the potential of EZH2 inhibition in various lymphoma subtypes.
Tazemetostat has demonstrated anti-tumor activity in preclinical models of B-cell non-Hodgkin lymphoma, particularly in those with EZH2 mutations.[8] In vitro studies have shown that Tazemetostat induces a dose-dependent decrease in H3K27me3 levels in lymphoma cell lines, leading to cell cycle arrest and apoptosis.[8] Furthermore, in vivo studies using xenograft models have confirmed the tumor growth inhibitory effects of Tazemetostat.[9] Preclinical research has also explored the synergistic effects of combining EZH2 inhibitors with other anti-cancer agents, such as BTK inhibitors and components of the R-CHOP regimen, suggesting potential for future combination therapies.[8][9]
Conclusion
This compound has emerged as a promising EZH2 inhibitor with significant clinical activity in heavily pretreated patients with R/R follicular lymphoma and peripheral T-cell lymphoma. Its performance, particularly in EZH2 wild-type FL and in PTCL, appears to be a notable advancement. Head-to-head comparative trials will be necessary to definitively establish its position relative to other EZH2 inhibitors like Tazemetostat. The ongoing and future clinical development of this compound, both as a monotherapy and in combination regimens, will be critical in defining its role in the evolving landscape of lymphoma treatment.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase II study update of tazemetostat in patients with relapsed/refractory follicular lymphoma [lymphomahub.com]
- 7. Clinical Trial: NCT01897571 - My Cancer Genome [mycancergenome.org]
- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
Comparative Guide to Igermetostat and Other EZH2 Inhibitors for H3K27 Methylation Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Igermetostat (XNW5004), a novel selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), with other prominent EZH2 inhibitors. The focus is on their effect on Histone H3 Lysine 27 (H3K27) methylation, a critical epigenetic modification in cancer development. This document summarizes key preclinical and clinical data, details experimental protocols for assessing inhibitor efficacy, and visualizes the underlying biological pathways and experimental workflows.
Introduction to EZH2 and H3K27 Methylation
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] This complex plays a vital role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and prostate cancer, making it a compelling target for therapeutic intervention.[1] this compound is a novel, selective, substrate-competitive small molecule inhibitor of EZH2 that has shown potent anti-tumor activity in both preclinical and clinical studies.[1]
Comparative Analysis of EZH2 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other EZH2 inhibitors. This data is essential for comparing their potency and cellular effects.
Table 1: Preclinical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50/Ki | Cellular H3K27me3 Reduction IC50 | Selectivity |
| This compound (XNW5004) | EZH2 (Wild-Type and Mutant) | Substrate-competitive | Data not publicly available | Data not publicly available | Selective for EZH2 |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type and Mutant) | S-adenosylmethionine (SAM)-competitive | IC50: 2-38 nM | IC50: 9 nM (in lymphoma cell lines) | >35-fold for EZH2 over EZH1 |
| Mevrometostat (PF-06821497) | EZH2 (Wild-Type and Y641N Mutant) | Orally bioavailable EZH2 inhibitor | Ki: <100 pM | Data not publicly available | Highly specific for EZH2 (Ki for EZH1 = 70 nM) |
| GSK126 | EZH2 (Wild-Type and Mutant) | SAM-competitive | Ki: ~0.5 nM | IC50: 9.9 nM | >1,000-fold for EZH2 over 20 other methyltransferases |
| Valemetostat (DS-3201b) | EZH1/EZH2 | Dual inhibitor | Data not publicly available | Data not publicly available | Dual EZH1/EZH2 inhibition |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Non-Hodgkin Lymphoma (NHL)
| Patient Cohort | Dosage | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| R/R Follicular Lymphoma (FL) (n=30) | 1200 mg BID | 66.7% | 10.8 months |
| - EZH2-mutant R/R FL | 1200 mg BID | 70% | Not Reported |
| - EZH2 wild-type R/R FL | 1200 mg BID | 63.2% | Not Reported |
| R/R Peripheral T-cell Lymphoma (PTCL) (n=37) | 1200 mg BID | 70.3% | 15.7 months |
| - PTCL-NOS | 1200 mg BID | 72% | Not Reported |
| - AITL | 1200 mg BID | 68.2% | Not Reported |
Data presented at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and how its effects are experimentally validated, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of Igermetostat and Other EZH2 Inhibitors in Relapsed/Refractory Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results and mechanistic data for Igermetostat (XNW5004), a novel selective EZH2 inhibitor, with the established EZH2 inhibitor, Tazemetostat. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Introduction to EZH2 Inhibition in Lymphoma
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27me3). In several types of non-Hodgkin lymphoma, such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), mutations or overexpression of EZH2 can lead to aberrant gene silencing, promoting cell proliferation and blocking differentiation, thereby contributing to lymphomagenesis.[1] Inhibitors of EZH2 aim to reverse this process, reactivating tumor suppressor genes and inducing anti-tumor effects.
Clinical Trial Performance: this compound vs. Tazemetostat
Recent clinical trials have demonstrated the therapeutic potential of EZH2 inhibitors in patients with relapsed or refractory (R/R) lymphomas. Below is a comparative summary of the key clinical data for this compound and Tazemetostat in this setting.
Table 1: Comparison of Phase 1/2 Clinical Trial Results in Relapsed/Refractory Follicular Lymphoma (R/R FL)
| Feature | This compound (XNW5004) | Tazemetostat |
| Trial Identification | Phase 1/2 (NCT06558513) | Phase 2 (NCT01897571) |
| Patient Population | R/R FL, ≥2 prior systemic therapies | R/R FL, ≥2 prior systemic therapies |
| Dosage | 1200 mg BID (Recommended Phase 2 Dose) | 800 mg BID |
| Overall Response Rate (ORR) - Total Population | 66.7% (N=30)[2] | 69% (EZH2-mutant, N=45), 35% (EZH2-wild type, N=54)[3] |
| ORR - EZH2-mutant | 70%[2] | 69%[3] |
| ORR - EZH2-wild type | 63.2%[2] | 35%[3] |
| Median Progression-Free Survival (mPFS) | 10.8 months[2] | 13.8 months (EZH2-mutant), 11.1 months (EZH2-wild type)[3] |
| Disease Control Rate (DCR) | 100%[2] | Not Reported |
Experimental Protocols
The clinical trials for both this compound and Tazemetostat followed standard methodologies for early-phase oncology studies.
Study Design
Both the this compound (NCT06558513) and Tazemetostat (NCT01897571) trials were multicenter, open-label, phase 1/2 studies.[2][3] The phase 1 portion focused on dose escalation to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D). The phase 2 portion expanded the cohorts at the RP2D to evaluate efficacy and safety in specific patient populations.
Efficacy and Safety Assessment
-
Tumor Response: Efficacy was primarily assessed by objective response rate (ORR), which was evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) or the Lugano classification for lymphoma.[4] These criteria use imaging techniques like CT scans and FDG-PET to measure changes in tumor size and metabolic activity.
-
Adverse Events: The safety profile was evaluated by monitoring treatment-emergent adverse events (TEAEs), which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system categorizes the severity of adverse events on a scale from 1 (mild) to 5 (death).
Visualizing the Science: Signaling Pathways and Workflows
To further understand the context of this compound and its evaluation, the following diagrams illustrate the EZH2 signaling pathway and a typical clinical trial workflow.
EZH2 Signaling Pathway in B-Cell Lymphoma
Caption: EZH2, as part of the PRC2 complex, methylates H3K27, leading to repression of tumor suppressor genes and promoting lymphoma. This compound inhibits this process.
Phase 1/2 Clinical Trial Workflow for an Investigational Oncology Drug
Caption: A streamlined representation of a phase 1/2 clinical trial, from initial patient screening and dose finding to efficacy evaluation and final data reporting.
Analysis and Comparison
The preliminary data from the Phase 1/2 trial of this compound are promising, particularly in the context of R/R FL. A key observation is its notable activity in patients with EZH2 wild-type tumors, with an ORR of 63.2%.[2] This is substantially higher than the 35% ORR reported for Tazemetostat in the same patient subgroup.[3] This suggests that this compound may have a broader therapeutic window and could be effective in a larger patient population than initially anticipated for EZH2 inhibitors.
In the EZH2-mutant population, both this compound and Tazemetostat demonstrate high response rates (70% and 69%, respectively), confirming the dependence of these tumors on the EZH2 pathway.[2][3] The median progression-free survival for this compound in the overall R/R FL cohort is 10.8 months, which is comparable to the mPFS observed with Tazemetostat in both EZH2-mutant (13.8 months) and wild-type (11.1 months) populations.[2][3]
It is important to note that these are results from separate, non-randomized trials, and direct head-to-head comparisons are not yet available. The patient populations, though similar in terms of prior therapies, may have other baseline characteristics that could influence outcomes.
Conclusion
This compound has demonstrated significant anti-tumor activity in heavily pre-treated patients with R/R FL, with a particularly noteworthy response rate in the EZH2 wild-type population. These findings position this compound as a promising new therapeutic agent in the landscape of EZH2 inhibitors. Further investigation, including larger, randomized trials, will be crucial to fully elucidate its clinical benefit and comparative efficacy against other established and emerging therapies for follicular lymphoma. The favorable safety profile reported for this compound, with no dose-limiting toxicities observed in the Phase 1/2 study, further supports its continued development.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 3. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Igermetostat vs. Standard Chemotherapy: A Comparative Guide for Researchers
In the evolving landscape of targeted cancer therapies, Igermetostat (XNW5004), a novel, selective, substrate-competitive small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), is emerging as a promising agent for relapsed or refractory (r/r) follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL). This guide provides a comprehensive comparison of this compound with standard chemotherapy regimens for these indications, supported by the latest clinical trial data and detailed experimental methodologies.
Mechanism of Action: Targeting the Epigenome
This compound's therapeutic effect stems from its inhibition of EZH2, a key enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2). In various cancers, the overexpression or mutation of EZH2 leads to the aberrant methylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. This results in the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival. By blocking EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of these silenced genes, which in turn can induce cell cycle arrest and apoptosis in malignant cells.
Comparative Efficacy: this compound vs. Standard of Care
The following tables summarize the clinical efficacy of this compound in r/r FL and r/r PTCL based on a Phase I/II clinical trial presented at the 2025 ASCO Annual Meeting, alongside data for standard-of-care chemotherapy regimens from various clinical studies. It is crucial to note that these are not head-to-head comparisons and data are from separate trials.
Table 1: Efficacy in Relapsed/Refractory Follicular Lymphoma
| Treatment | Study | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| This compound | Phase I/II (ASCO 2025)[1] | 66.7% | 10.8 months |
| Bendamustine + Rituximab | Retrospective Study | ~78% | ~38 months |
| Lenalidomide + Rituximab | AUGMENT (Phase III) | 78% | 39.4 months |
| Copanlisib (PI3K inhibitor) | CHRONOS-1 (Phase II) | 59% | 11.2 months |
Table 2: Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma
| Treatment | Study | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| This compound | Phase I/II (ASCO 2025)[1] | 70.3% | 15.7 months |
| Pralatrexate | PROPEL (Phase II) | 29% | 3.5 months |
| Romidepsin | Pivotal Phase II | 25-44%[2] | Not Reported |
| Belinostat | BELIEF (Phase II)[3] | 25.8% | 1.6 months |
| Brentuximab Vedotin (CD30+) | Phase II | 41% (PTCL), 54% (AITL)[4] | 6.7 months (AITL) |
Experimental Protocols
This compound Phase I/II Clinical Trial (ASCO 2025, Abstract #7012)
While the full detailed protocol is not publicly available, the following is a summary of the methodology based on the abstract and press release.[1][5][6]
-
Study Design: An open-label, single-arm, multicenter Phase I/II trial.
-
Patient Population: Patients with relapsed or refractory Non-Hodgkin Lymphoma, including Follicular Lymphoma and Peripheral T-cell Lymphoma, who have received at least two prior lines of systemic therapy.
-
Intervention: this compound administered orally. The recommended Phase II dose (RP2D) was determined to be 1200 mg.
-
Primary Endpoints: To evaluate the safety and efficacy of this compound. Efficacy was primarily assessed by Overall Response Rate (ORR).
-
Secondary Endpoints: Included Progression-Free Survival (PFS) and Duration of Response (DOR).
-
Response Assessment: Standard response criteria for lymphoma were likely used, such as the Lugano classification.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. Successful response with romidepsin in relapsed peripheral T-cell lymphoma, not otherwise specified with leukemic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Objective responses in relapsed T-cell lymphomas with single-agent brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO 2025: A phase 1/2 study to evaluate the safety and efficacy of XNW5004, a selective EZH2 inhibitor, in subjects with relapsed/refractory non-Hodgkin lymphoma. [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Epigenetic Drugs: EZH2 Inhibitors vs. PI3K Inhibitors and HDAC Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly focused on the dynamic field of epigenetics. Drugs that modulate epigenetic pathways offer novel mechanisms of action against various malignancies, particularly in the realm of hematological cancers. This guide provides a comparative analysis of Igermetostat, a next-generation EZH2 inhibitor, with other classes of epigenetic drugs, including PI3K inhibitors and HDAC inhibitors. The information is based on the latest clinical trial data and preclinical studies, offering a resource for researchers and drug development professionals.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) inhibitors, such as this compound and the FDA-approved tazemetostat, represent a significant advancement in the treatment of relapsed/refractory (R/R) follicular lymphoma (FL) and other non-Hodgkin lymphomas. Clinical data suggests that EZH2 inhibitors offer a favorable safety profile compared to other targeted agents like PI3K inhibitors, while demonstrating comparable or superior efficacy. This guide will delve into the quantitative data from clinical trials, detail the experimental methodologies, and visualize the underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: Head-to-Head and Indirect Comparisons
Direct head-to-head clinical trials of this compound against other epigenetic drugs are not yet available. However, a matching-adjusted indirect comparison of the EZH2 inhibitor tazemetostat with four PI3K inhibitors provides valuable insights into the relative efficacy and safety of these drug classes in R/R follicular lymphoma. Furthermore, data from the Phase 1/2 clinical trial of this compound offers a glimpse into its promising clinical activity.
Table 1: Efficacy of this compound (EZH2 Inhibitor) in Relapsed/Refractory Non-Hodgkin Lymphoma
| Indication | N | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | EZH2 Mutation Status |
| R/R Follicular Lymphoma | 30 | 66.7% | 10.8 months | 70% (mutant), 63.2% (wild-type) |
| R/R Peripheral T-Cell Lymphoma | 37 | 70.3% | 15.7 months | Not specified |
Data from the Phase 1/2 Study of this compound (XNW5004) presented at the 2025 ASCO Annual Meeting.[1]
Table 2: Matching-Adjusted Indirect Comparison of Tazemetostat (EZH2 Inhibitor) vs. PI3K Inhibitors in 3L+ R/R Follicular Lymphoma
| Drug | Drug Class | N (Matched) | Objective Response Rate (ORR) | p-value vs. Tazemetostat |
| Tazemetostat | EZH2 Inhibitor | - | 43% - 57% (range across comparisons) | - |
| Idelalisib | PI3K Inhibitor | 43 | 56% | 0.16 |
| Duvelisib | PI3K Inhibitor | 48 | 47% | 0.91 |
| Copanlisib | PI3K Inhibitor | 49 | 61% | 0.11 |
| Umbralisib | PI3K Inhibitor | 57 | 47% | 0.10 |
This analysis suggests that tazemetostat has similar efficacy to PI3K inhibitors in this patient population.[2][3]
Table 3: Safety Comparison of Tazemetostat vs. PI3K Inhibitors (Relative Risk of Grade ≥3 Treatment-Emergent Adverse Events)
| Comparator PI3K Inhibitor | Relative Risk (RR) vs. Tazemetostat | p-value |
| Idelalisib | 0.45 | < 0.01 |
| Duvelisib | 0.35 | < 0.01 |
| Copanlisib | 0.37 | < 0.01 |
| Umbralisib | 0.65 | < 0.01 |
This matching-adjusted indirect comparison indicates that tazemetostat is associated with a significantly lower risk of high-grade treatment-emergent adverse events compared to the PI3K inhibitors studied.[2][3]
Table 4: Efficacy of Belinostat (HDAC Inhibitor) in Relapsed/Refractory Peripheral T-Cell Lymphoma (BELIEF Study)
| Indication | N | Overall Response Rate (ORR) |
| R/R Peripheral T-Cell Lymphoma | 129 | 25.8% |
Belinostat is an approved therapy for R/R PTCL.[4]
Experimental Protocols
This compound (XNW5004) Phase 1/2 Study in R/R NHL
-
Study Design: This was a multicenter, open-label, dose-escalation and dose-expansion study conducted in China.[5]
-
Patient Population: Subjects with histologically confirmed R/R NHL who had received at least two prior lines of systemic therapy.[5]
-
Dosing: A standard 3+3 design with accelerated titration was used for dose escalation, with doses ranging from 100mg to 2000mg orally, twice daily. The recommended Phase 2 dose (RP2D) was determined to be 1200mg twice daily.[1][5]
-
Efficacy Assessment: Tumor response was evaluated by an independent review committee according to the Lugano Classification for Non-Hodgkin Lymphoma.[5]
-
Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5]
Tazemetostat vs. PI3K Inhibitors: Matching-Adjusted Indirect Comparison
-
Methodology: A systematic literature review was conducted to identify single-arm trials of PI3K inhibitors in 3L+ R/R FL. Individual patient data from the tazemetostat trial (E7438-G000-101) was weighted to match the aggregate baseline characteristics of the comparator PI3K inhibitor trials.[2][3]
-
Baseline Characteristics for Matching: Age, Eastern Cooperative Oncology Group (ECOG) performance status, disease stage, histology, number of prior treatment lines, prior stem cell therapy, progression within 24 months of first-line therapy (POD24), and refractory status to the last therapy.[2][3]
-
Outcomes Compared: The primary efficacy outcome was the objective response rate (ORR). The primary safety outcome was the risk of grade ≥3 treatment-emergent adverse events (TEAEs).[2][3]
Belinostat in R/R PTCL (BELIEF Study)
-
Study Design: This was a multicenter, open-label, single-arm trial.[4][6]
-
Patient Population: Patients with relapsed or refractory peripheral T-cell lymphoma who had failed at least one prior systemic therapy.[6]
-
Dosing: Belinostat was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[7][8]
-
Efficacy Assessment: The primary efficacy endpoint was the overall response rate.[4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by EZH2 inhibitors, PI3K inhibitors, and HDAC inhibitors.
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: PI3K Signaling Pathway and Inhibition.
Caption: HDAC Function and Inhibition.
Discussion and Future Directions
The data presented in this guide highlights the potential of EZH2 inhibitors as a promising class of epigenetic drugs for the treatment of hematological malignancies. The investigational drug this compound has demonstrated significant clinical activity in both R/R follicular lymphoma and peripheral T-cell lymphoma, with a high overall response rate.[1]
The matching-adjusted indirect comparison of tazemetostat with PI3K inhibitors suggests that EZH2 inhibitors may offer a more favorable safety profile with comparable efficacy in heavily pretreated R/R follicular lymphoma patients.[2][3] This is a critical consideration in a patient population that has often undergone multiple lines of therapy.
HDAC inhibitors like belinostat have an established role in the treatment of T-cell lymphomas, though their response rates as monotherapy can be modest.[4] The future of epigenetic therapy will likely involve combination strategies. Preclinical data has already shown synergistic effects when combining EZH2 inhibitors with other agents, including BTK inhibitors and glucocorticoids.[9][10] Clinical trials investigating combinations of EZH2 inhibitors with HDAC inhibitors are also underway.
As more data from ongoing clinical trials of this compound and other novel epigenetic drugs become available, the treatment paradigm for hematological malignancies will continue to evolve. Direct head-to-head comparative trials will be crucial to definitively establish the relative positioning of these agents. For researchers and drug developers, the distinct mechanisms of action and safety profiles of these different classes of epigenetic drugs provide a rich area for further investigation and the development of more effective and personalized cancer therapies.
References
- 1. 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug this compound (XNW5004) [evopointbio.com]
- 2. A Matching-Adjusted Indirect Comparison of Single-Arm Trials in Patients with Relapsed or Refractory Follicular Lymphoma Who Received at Least Two Prior Systemic Treatments: Tazemetostat was Associated with a Lower Risk for Safety Outcomes Versus the PI3-Kinase Inhibitors Idelalisib, Duvelisib, Copanlisib, and Umbralisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA approves belinostat for peripheral T-cell lymphoma | MDedge [ma1.mdedge.com]
- 5. A phase 1/2 study to evaluate the safety and efficacy of XNW5004, a selective EZH2 inhibitor, in subjects with relapsed/refractory non-Hodgkin lymphoma. - ASCO [asco.org]
- 6. A Multicenter, Open-Label Trial of Belinostat in Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete hematologic response in a patient with multiple pretreated angioimmunoblastic T‐cell lymphoma after belinostat therapy followed by allogeneic stem cell transplantation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Safety Profile of Igermetostat and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Igermetostat, a novel EZH2 inhibitor, with other selective EZH2 inhibitors, including Tazemetostat, SHR2554, and Valemetostat. The information is compiled from publicly available clinical trial data and preclinical studies to assist researchers and drug development professionals in making informed decisions.
Introduction to this compound and EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has been identified as a key driver in various cancers.[1][2] By inhibiting EZH2, drugs like this compound can modulate gene expression, leading to anti-tumor activity.[3] this compound is a novel, selective, substrate-competitive small molecule inhibitor of EZH2.[3] This guide focuses on the safety profile of this compound in the context of other EZH2 inhibitors that have undergone clinical evaluation.
Comparative Safety Data
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound and its comparators.
Table 1: Most Common Treatment-Emergent Adverse Events (All Grades, ≥10% Incidence) for this compound in Relapsed/Refractory Non-Hodgkin Lymphoma
| Adverse Event | Frequency (%) |
| Diarrhea | ≥10 |
| Anemia | ≥10 |
| White Blood Cell Count Decreased | ≥10 |
| Platelet Count Decreased | ≥10 |
| Vomiting | ≥10 |
| Nausea | ≥10 |
| Neutrophil Count Decreased | ≥10 |
Data from a Phase 1/2 study of this compound in subjects with relapsed/refractory Non-Hodgkin Lymphoma. In this study, no dose-limiting toxicities were observed at the recommended Phase II dose (RP2D) of 1200 mg twice daily.[3]
Table 2: Comparative Grade ≥3 Treatment-Related Adverse Events (TRAEs) of EZH2 Inhibitors
| Adverse Event | This compound (%) | Tazemetostat (%) | SHR2554 (%) | Valemetostat (%) |
| Thrombocytopenia | Data Not Available | 3 | 18 | 23-80 |
| Neutropenia | Data Not Available | 3 | 9 | 17-21.1 |
| Anemia | Data Not Available | 2 | 6 | 19-48 |
| Leukopenia | Data Not Available | Not Reported | 8 | Not Reported |
| Fatigue/Asthenia | Data Not Available | 1 | Not Reported | Not Reported |
Note: Data for this compound Grade ≥3 TEAEs were not specified in the provided source. Data for Tazemetostat is from a Phase 2 trial in relapsed or refractory follicular lymphoma. Data for SHR2554 is from a Phase 1 trial in relapsed or refractory mature lymphoid neoplasms.[4][5] Data for Valemetostat is from a Phase 2 study in relapsed or refractory peripheral T-cell lymphoma and a Phase 2 study in adult T-cell leukemia/lymphoma, showing a wide range in the pivotal trial.[6][7]
Experimental Protocols
Preclinical Safety Assessment
A standard preclinical toxicology program for a small molecule inhibitor like this compound generally follows established guidelines to ensure patient safety in subsequent clinical trials.[8][9] The primary objectives are to identify potential target organs for toxicity, determine a safe starting dose for human trials, and identify parameters for clinical monitoring.[8]
General Protocol for Preclinical Toxicology Studies:
-
Dose Range-Finding Studies: Initial studies to determine the maximum tolerated dose (MTD) and to select dose levels for repeat-dose toxicity studies.[8]
-
Repeat-Dose Toxicity Studies: The drug is administered daily for a specified duration (e.g., 28 days) in at least two species (one rodent, one non-rodent) to assess for cumulative toxicity.[10]
-
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[11]
-
Genotoxicity Studies: A battery of tests to assess the potential of the drug to cause genetic mutations.[8]
-
Carcinogenicity Studies: Long-term studies to evaluate the tumorigenic potential of the drug.[12]
-
Reproductive and Developmental Toxicity Studies: These studies assess the potential effects on fertility and embryonic development.[11]
Clinical Trial Safety Monitoring
The safety of participants in clinical trials of EZH2 inhibitors is monitored through a rigorous and systematic process.
General Protocol for Clinical Safety Monitoring:
-
Informed Consent: All participants must be fully informed of the potential risks and benefits of the investigational drug before enrolling in the trial.[13]
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit, graded for severity (e.g., using Common Terminology Criteria for Adverse Events - CTCAE), and assessed for their relationship to the study drug.[13][14]
-
Serious Adverse Event (SAE) Reporting: SAEs are subject to expedited reporting to regulatory authorities and institutional review boards (IRBs).[13]
-
Laboratory Monitoring: Regular blood tests are conducted to monitor hematologic, hepatic, and renal function.[14]
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs and physical examinations are performed to detect any clinical signs of toxicity.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to review accumulating safety data and make recommendations regarding the continuation of the trial.[15]
Visualizations
EZH2 Signaling Pathway in Cancer
Caption: EZH2 signaling pathway in cancer and the point of intervention for this compound.
Preclinical Safety Assessment Workflow
Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.
Clinical Trial Safety Monitoring Workflow
Caption: A workflow illustrating the key steps in monitoring patient safety during a clinical trial.
References
- 1. probiologists.com [probiologists.com]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MUTANT EZH2 INDUCES A PRE-MALIGNANT LYMPHOMA NICHE BY REPROGRAMMING THE IMMUNE RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syngeneintl.com [syngeneintl.com]
- 9. Safety Assessment for Cancer Drugs - Alfa Cytology [alfacytology.com]
- 10. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ettlin-consulting.com [ettlin-consulting.com]
- 12. edelweisspublications.com [edelweisspublications.com]
- 13. How to Write a Data and Safety Monitoring Plan [niams.nih.gov]
- 14. nia.nih.gov [nia.nih.gov]
- 15. brandeis.edu [brandeis.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for Igermetostat
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Igermetostat, a novel, selective, substrate-competitive small molecule inhibitor of EZH2. Given that specific disposal guidelines for this compound are not yet established, the following procedures are based on best practices for similar chemical compounds and general laboratory safety protocols.
I. Understanding the Compound
This compound (Chemical Formula: C32H46N4O4) is an investigational drug with demonstrated anti-tumor activity.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous EZH2 inhibitors, such as Tazemetostat, can provide initial guidance on potential hazards.
Assumed Potential Hazards (Based on Analogue Compounds):
II. Personal Protective Equipment (PPE) and Handling
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Adherence to standard laboratory safety protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory | A NIOSH-approved respirator may be necessary for handling large quantities or if dust generation is unavoidable.[3] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For liquid spills, use absorbent pads or other inert materials. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan).
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Place all cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.
IV. Proper Disposal Procedures
The disposal of this compound and any associated contaminated materials must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Key Disposal Steps:
-
Waste Identification: All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), hazard warnings, and the date of accumulation.
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]
V. Environmental Considerations
The release of pharmaceutical compounds into the environment can have adverse effects on ecosystems.[4] Proper disposal is essential to prevent contamination of soil and waterways. All waste streams containing this compound must be managed to avoid environmental release.
References
Essential Safety and Logistical Information for Handling Igermetostat
Disclaimer: As of October 2025, specific safety and handling information for a compound named "Igermetostat" is not publicly available. The following guidelines are based on best practices for handling potent, potentially hazardous research compounds and should be adapted based on a comprehensive, substance-specific risk assessment and the manufacturer's Safety Data Sheet (SDS) once available.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous substances.[1] A risk assessment should be conducted to determine the specific PPE required for each handling procedure.
Table 1: Recommended Personal Protective Equipment for this compound Handling
| Procedure | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection | Other |
| Receiving & Unpacking | 2 pairs, powder-free, chemotherapy-rated | Disposable, low-permeability gown | Safety glasses with side shields | Not generally required unless package is damaged | --- |
| Weighing & Reconstitution (in a containment enclosure) | 2 pairs, powder-free, chemotherapy-rated | Disposable, solid-front, back-closure gown with tight-fitting cuffs | Safety goggles or face shield | Not generally required within a certified containment enclosure | --- |
| Compounding & Dilution | 2 pairs, powder-free, chemotherapy-rated | Disposable, solid-front, back-closure gown with tight-fitting cuffs | Safety goggles and face shield | Use of a certified biological safety cabinet (BSC) or compounding aseptic containment isolator (CACI) is required | Sleeve covers |
| Administration (in vitro/in vivo) | 2 pairs, powder-free, chemotherapy-rated | Disposable, low-permeability gown | Safety glasses with side shields | P2/N95 respirator if potential for aerosolization exists outside of a containment enclosure | --- |
| Waste Disposal | 2 pairs, powder-free, chemotherapy-rated | Disposable, low-permeability gown | Safety glasses with side shields | Not generally required if waste is properly contained | --- |
| Spill Cleanup | 2 pairs, heavy-duty, chemotherapy-rated | Disposable, solid-front, back-closure gown with tight-fitting cuffs | Face shield and splash goggles | NIOSH-certified respirator | Disposable shoe covers |
Operational Plans for Safe Handling
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[2]
-
Don appropriate PPE (see Table 1) before handling the package.
-
Transport the unopened container to the designated hazardous drug storage area.
-
Store this compound according to the manufacturer's recommendations, away from incompatible materials. The storage area should be clearly labeled as containing hazardous drugs.
2.2. Compounding and Preparation:
-
All handling of powdered or concentrated this compound that could generate aerosols must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[3]
-
Before starting, decontaminate the work surface of the containment enclosure.
-
Use dedicated equipment (e.g., spatulas, weighing paper, etc.) for handling this compound.
-
Employ closed-system drug-transfer devices (CSTDs) whenever feasible to minimize exposure during transfer and reconstitution.
2.3. Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: All waste contaminated with this compound, including unused drug, vials, syringes, needles, PPE, and cleaning materials, must be segregated from regular laboratory waste.
-
Containers: Use clearly labeled, puncture-resistant, and leak-proof containers specifically designated for hazardous drug waste.
-
Labeling: All waste containers must be labeled with the "Hazardous Drug Waste" symbol and the name of the primary hazardous constituent (this compound).
-
Disposal Route: Follow institutional and local regulations for the disposal of hazardous chemical waste. This typically involves incineration at a licensed facility.
Emergency Procedures
4.1. Spills:
-
Evacuate: Immediately alert others in the area and evacuate the affected space.
-
Isolate: Restrict access to the spill area.
-
Report: Notify the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE (see Table 1) and a spill kit should clean up the spill. The spill kit should contain absorbent materials, cleaning agents, and waste disposal bags.[2]
4.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
Logical Relationships in PPE Selection
The level of PPE required is directly related to the potential for exposure during a given procedure. The following diagram illustrates this relationship.
Caption: Logical relationship between the handling procedure's exposure risk and the required level of PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
